Mmp2-IN-4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H22N2O5S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
(2R)-5-(benzylamino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H22N2O5S/c1-14-7-9-16(10-8-14)27(25,26)21-17(19(23)24)11-12-18(22)20-13-15-5-3-2-4-6-15/h2-10,17,21H,11-13H2,1H3,(H,20,22)(H,23,24)/t17-/m1/s1 |
InChIキー |
YJZSRDUHGUXYJX-QGZVFWFLSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Mmp2-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action for the matrix metalloproteinase-2 (MMP-2) inhibitor, Mmp2-IN-4. It includes available quantitative data, relevant experimental protocols, and visualizations of the pertinent biological pathways and experimental workflows.
Core Mechanism of Action
This compound, also identified as compound 3h, is a potent inhibitor of matrix metalloproteinase-2 (MMP-2).[1] MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[2][3] MMP-2, specifically, degrades type IV collagen, a primary component of basement membranes, and plays a crucial role in physiological processes such as tissue remodeling, as well as in pathological conditions including tumor invasion and metastasis.[2][4][5]
The primary mechanism of action for MMP inhibitors like this compound typically involves binding to the active site of the MMP enzyme.[2] This binding often occurs through interaction with the zinc ion that is essential for the enzyme's catalytic activity, thereby blocking its ability to cleave its substrates.[2] By inhibiting MMP-2, this compound can prevent the breakdown of the ECM, which is a critical step in processes like cancer cell invasion and angiogenesis.[2]
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory activity against MMP-2, along with some activity against other MMPs. The following table summarizes the available quantitative data for this compound.
| Target Enzyme | IC50 (nM) |
| MMP-2 | 266.74 |
| MMP-9 | 402.75 |
| MMP-12 | 1237.39 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
While the specific experimental details for this compound are proprietary to the cited research, a general protocol for assessing the inhibitory activity of an MMP inhibitor is outlined below. This methodology is representative of standard practices in the field.
Fluorimetric Gelatinase Activity Assay
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic gelatin substrate by MMP-2.
Materials:
-
Recombinant human MMP-2 (pro-form)
-
p-Aminophenylmercuric acetate (B1210297) (APMA) for activation
-
Fluorogenic gelatinase/collagenase substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer (e.g., 50mM Tris, 10mM CaCl2, 150mM NaCl, 0.05% Brij 35, pH 7.5)
-
This compound (or other test inhibitor)
-
Microplate spectrofluorometer
Procedure:
-
MMP-2 Activation:
-
Dilute the pro-form of MMP-2 to a working concentration (e.g., 100 µg/mL) in Assay Buffer.
-
Activate the pro-MMP-2 by adding APMA to a final concentration of 1 mM.
-
Incubate the mixture at 37°C for 1 hour.[6]
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in Assay Buffer to test a range of concentrations.
-
-
Assay Reaction:
-
In a 96-well microplate, add the activated MMP-2 enzyme to each well.
-
Add the various concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 30 minutes) to allow for binding.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex 495 nm, λem 515 nm) using a microplate spectrofluorometer.[7]
-
Record fluorescence readings at regular intervals for a set period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizations
MMP-2 Signaling and Inhibition Pathway
The following diagram illustrates a simplified signaling pathway leading to MMP-2 expression and its subsequent inhibition by this compound. Growth factors can activate pathways like PI3K/AKT and MAPK/ERK, which in turn promote the transcription of the MMP2 gene.[8] The resulting pro-MMP-2 is secreted and activated, leading to ECM degradation. This compound directly inhibits the active form of MMP-2.
Caption: Simplified MMP-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound against MMP-2.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP2 - Wikipedia [en.wikipedia.org]
- 5. MMP-2 Research Products: Novus Biologicals [novusbio.com]
- 6. prospecbio.com [prospecbio.com]
- 7. Expression of soluble and functional full-length human matrix metalloproteinase-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Mmp2-IN-4: A Technical Guide to its Discovery and Synthesis for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Mmp2-IN-4, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction: The Role of MMP-2 in Disease
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under normal physiological conditions, MMP-2 is involved in essential processes such as embryonic development, tissue remodeling, and wound healing.[1][2] However, the overexpression and aberrant activity of MMP-2 are strongly associated with pathological conditions, most notably cancer progression, where it facilitates tumor invasion, metastasis, and angiogenesis.[3] This has made MMP-2 a significant target for the development of therapeutic inhibitors.
Discovery of this compound
This compound, also identified as compound 3h, emerged from a study focused on the development of D(-)glutamine-based inhibitors of MMP-2. The research, conducted by Das S, et al., aimed to synthesize and evaluate a series of novel compounds for their potential as anti-leukemic agents by targeting gelatinases.
Synthesis of this compound
The synthesis of this compound is a multi-step process rooted in the chemical modification of D(-)glutamine. While the full, unabridged experimental protocol from the primary literature remains proprietary, this guide outlines the general synthetic strategy based on established chemical principles for the synthesis of similar D(-)glutamine-based derivatives. Researchers should refer to the primary publication for precise, step-by-step instructions.
General Synthetic Approach:
The synthesis likely commences with the protection of the amino and carboxylic acid functional groups of D(-)glutamine to allow for selective modification at the side-chain amide. This is a common strategy in peptide and amino acid chemistry to ensure regioselectivity.
Following protection, the side-chain amide of the modified glutamine derivative is likely activated to facilitate coupling with a desired amine. This activation can be achieved using standard peptide coupling reagents.
The final key steps would involve the deprotection of the amino and carboxylic acid groups to yield the final this compound compound. The purification of the final product is typically achieved through chromatographic techniques to ensure high purity.
Quantitative Data
This compound has demonstrated potent inhibitory activity against MMP-2 and, to a lesser extent, against other related matrix metalloproteinases. The inhibitory efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme | IC50 (nM) |
| MMP-2 | 266.74 |
| MMP-9 | 402.75 |
| MMP-12 | 1237.39 |
Experimental Protocols
The evaluation of this compound's inhibitory activity against MMP-2 is crucial for its characterization. The following are detailed methodologies for key experiments typically employed in such studies.
In Vitro MMP-2 Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of MMP-2 by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 enzyme
-
MMP-2 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions to the appropriate wells. Include wells with assay buffer and DMSO as controls.
-
Add the recombinant human MMP-2 enzyme to all wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the MMP-2 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 325 nm excitation and 393 nm emission) in kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gelatin Zymography for MMP-2 Activity
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2, in biological samples.
Materials:
-
Polyacrylamide gels containing gelatin (e.g., 10% polyacrylamide with 1 mg/mL gelatin)
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Rinsing buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol/acetic acid/water)
-
Destaining solution (e.g., methanol/acetic acid/water)
Procedure:
-
Prepare protein samples (e.g., from cell culture supernatants or tissue extracts) and determine the protein concentration.
-
Mix the samples with a non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-reducing conditions at a constant voltage until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel and rinse it twice for 30 minutes each in the rinsing buffer to remove SDS.
-
Incubate the gel in the incubation buffer at 37°C for 16-24 hours to allow for enzymatic digestion of the gelatin.
-
Stain the gel with the Coomassie Brilliant Blue staining solution for 1-2 hours.
-
Destain the gel with the destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
The molecular weight of the active MMP-2 can be determined by comparing its migration to that of protein standards.
Signaling Pathways and Logical Relationships
The inhibitory action of this compound on MMP-2 has significant implications for cancer-related signaling pathways, particularly those involved in angiogenesis and cell invasion.
References
Mmp2-IN-4: A Novel Inhibitor of Matrix Metalloproteinase-2 for Cancer Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, is a critical enzyme implicated in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[1][2] Elevated expression of MMP-2 is correlated with advanced stages and poor prognosis in various cancers, including breast, colon, and lung cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of Mmp2-IN-4, a potent and selective inhibitor of MMP-2, and its role in cancer progression. We will delve into its mechanism of action, associated signaling pathways, and provide detailed experimental protocols for its evaluation.
Introduction to this compound
This compound, also identified as compound 3h, is a novel, potent inhibitor of MMP-2.[5] It belongs to a class of D(-)glutamine-based derivatives designed for the management of chronic myeloid leukemia (CML).[1] this compound exhibits selectivity for MMP-2 over other matrix metalloproteinases, such as MMP-9 and MMP-12.[5]
Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of the MMP-2 enzyme.[6] The mechanism of inhibition involves binding to the active site of the MMP-2 enzyme, which contains a zinc ion essential for its catalytic function.[6] By blocking this activity, this compound prevents the degradation of ECM components like type IV collagen, a major constituent of the basement membrane.[4][7] This action impedes the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[4][6]
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potency and selectivity.
| Enzyme/Cell Line | Assay Type | IC50 (nM) | Reference |
| MMP-2 | Enzyme Inhibition | 266.74 | [5] |
| MMP-9 | Enzyme Inhibition | 402.75 | [5] |
| MMP-12 | Enzyme Inhibition | 1237.39 | [5] |
| K562 (CML) | Antiproliferative | 1990 | [8] |
| HT-1080 (Fibrosarcoma) | Antiproliferative | 19670 | [8] |
| U-87MG (Glioblastoma) | Antiproliferative | 17530 | [8] |
| HEK293 (Non-cancerous) | Cytotoxicity | >50000 | [8] |
Signaling Pathways in Cancer Progression Modulated by MMP-2
MMP-2 activity is intricately linked to several key signaling pathways that drive cancer progression. Inhibition of MMP-2 by this compound is expected to modulate these pathways, thereby attenuating tumor growth and metastasis.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell proliferation, survival, and migration.[9] MMP-2 expression and activation can be stimulated by the PI3K/AKT pathway.[9][10] Conversely, MMP-2 can also influence PI3K/AKT signaling.[11] By inhibiting MMP-2, this compound can disrupt this feedback loop, leading to decreased cancer cell survival and proliferation.[9][11]
Figure 1: this compound inhibits the PI3K/AKT pathway's pro-tumorigenic effects.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cancer cell proliferation, differentiation, and invasion.[8] Activation of the MAPK/ERK pathway can lead to the upregulation of MMP-2 expression.[12] this compound, by targeting MMP-2, can indirectly attenuate the downstream effects of MAPK/ERK signaling on cancer cell invasion.[13]
Figure 2: this compound's role in the MAPK/ERK signaling cascade.
TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that can have both tumor-suppressive and tumor-promoting roles.[14] In advanced cancers, TGF-β often promotes invasion and metastasis, partly by upregulating MMP-2 expression.[15] Furthermore, MMP-2 can activate latent TGF-β, creating a positive feedback loop that enhances cancer progression.[6] this compound can break this cycle by inhibiting MMP-2 activity.
References
- 1. Derivatives of D(-) glutamine-based MMP-2 inhibitors as an effective remedy for the management of chronic myeloid leukemia-Part-I: Synthesis, biological screening and in silico binding interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMP2 Inhibitor Screening Assay Kit (Fluorometric) (ab139447) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Metalloproteinase inhibition reduces AML growth, prevents stem cell loss, and improves chemotherapy effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selected Matrix Metalloproteinases (MMP-2, MMP-7) and Their Inhibitor (TIMP-2) in Adult and Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 11. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of cyclic inhibitors of matrix metalloproteinases and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Mmp2-IN-4: A Technical Guide to its Role and Effects on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mmp2-IN-4, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2), and its potential effects on angiogenesis. This document consolidates available data on this compound, details the broader role of its target enzyme MMP-2 in the angiogenic process, and outlines key experimental protocols for investigating its activity.
Introduction to this compound and MMP-2 in Angiogenesis
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3] Their activity is fundamental in physiological processes like tissue remodeling, embryonic development, and wound healing.[3][4] However, dysregulation of MMP activity is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[3][4]
MMP-2, also known as gelatinase A, is a key enzyme in this family that primarily degrades type IV collagen, a major component of basement membranes.[3] This function makes MMP-2 a critical player in angiogenesis, the formation of new blood vessels from pre-existing ones.[5][6][7] The angiogenic process is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients.[3] MMP-2 contributes to angiogenesis by:
-
Degrading the basement membrane and ECM , which allows endothelial cells to migrate and invade surrounding tissues.[6][8]
-
Releasing pro-angiogenic growth factors , such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), that are sequestered in the ECM.[6][8]
-
Modulating cell-cell and cell-matrix interactions to promote endothelial cell proliferation and tube formation.[5][9]
This compound is a potent and specific small molecule inhibitor of MMP-2.[10] By targeting MMP-2, this compound presents a valuable chemical tool for studying the intricate mechanisms of angiogenesis and holds potential as a therapeutic agent for diseases characterized by excessive angiogenesis.[4]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against several MMPs. The available data on its half-maximal inhibitory concentration (IC50) is summarized below.
| Enzyme | IC50 (nM) |
| MMP-2 | 266.74 |
| MMP-9 | 402.75 |
| MMP-12 | 1237.39 |
| Data sourced from MedchemExpress.[10] |
This data indicates that this compound is a potent inhibitor of MMP-2 and also shows activity against MMP-9, another gelatinase involved in angiogenesis.[10] Its lower potency against MMP-12 suggests a degree of selectivity.
Signaling Pathways in MMP-2 Mediated Angiogenesis
MMP-2 activity is integrated into complex signaling networks that control angiogenesis. One of the well-documented pathways involves the activation of the VEGF/Erk1/2 signaling cascade. Exosomes derived from mature osteoblasts containing MMP-2 have been shown to promote angiogenesis in endothelial cells through this pathway.[11] MMP-2 can either directly or indirectly lead to the activation of VEGF receptors, which in turn triggers downstream signaling through Extracellular signal-regulated kinase 1/2 (Erk1/2), promoting cell proliferation, migration, and survival.
Experimental Protocols for Assessing Anti-Angiogenic Effects
To evaluate the effect of this compound on angiogenesis, a series of in vitro and in vivo assays can be employed. Below are detailed methodologies for key experiments.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Objective: To determine the effect of this compound on endothelial cell tube formation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EBM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for visualization)
Protocol:
-
Plate Coating: Thaw basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium at a density of 2-4 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of this compound in basal medium. Add the cells (e.g., 100 µL) to the prepared wells, along with the vehicle control or this compound at various concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Analysis:
-
Stain the cells with Calcein AM.
-
Capture images using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Cell Migration (Wound Healing) Assay
This assay measures the rate of cell migration, a crucial process for endothelial cells to form new blood vessels.
Objective: To assess the effect of this compound on endothelial cell migration.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well culture plates
-
Pipette tips (e.g., 200 µL) or a cell-scratching tool
-
This compound and vehicle control
Protocol:
-
Cell Seeding: Seed HUVECs in 24-well plates and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the medium with fresh basal medium containing the vehicle control or different concentrations of this compound.
-
Image Acquisition: Immediately capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Follow-up Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.
Gelatin Zymography
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
Objective: To confirm the inhibitory effect of this compound on MMP-2 activity in cell culture supernatants or tissue lysates.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels co-polymerized with gelatin (0.1%)
-
Samples (cell culture supernatant, tissue lysate) treated with or without this compound
-
Non-reducing sample buffer
-
Renaturation buffer (e.g., Triton X-100 in Tris buffer)
-
Incubation buffer (Tris-HCl, CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Sample Preparation: Collect samples and mix them with non-reducing SDS-PAGE sample buffer. Do not boil the samples, as this would denature the enzymes.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel in a renaturation buffer (e.g., 2.5% Triton X-100) for 1 hour at room temperature to remove SDS and allow the enzymes to renature.[12]
-
Enzyme Activity: Incubate the gel overnight at 37°C in an incubation buffer containing CaCl2, which is essential for MMP activity.[12]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of enzyme activity. Compare the bands from this compound-treated samples to controls to assess inhibition.
Conclusion and Future Directions
This compound is a potent inhibitor of MMP-2, a key enzyme driving angiogenesis. Its ability to block MMP-2 activity makes it an invaluable tool for dissecting the molecular mechanisms of neovascularization. The experimental protocols outlined in this guide provide a framework for characterizing the anti-angiogenic effects of this compound and similar compounds. Future research should focus on in vivo studies using models such as tumor xenografts to validate the in vitro findings and to assess the therapeutic potential of this compound in angiogenesis-dependent diseases like cancer. Further investigation into its selectivity profile and pharmacokinetic properties will also be crucial for its development as a potential therapeutic agent.
References
- 1. Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP2 - Wikipedia [en.wikipedia.org]
- 4. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Matrix metalloproteinases in angiogenesis: a moving target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Exosomal MMP2 derived from mature osteoblasts promotes angiogenesis of endothelial cells via VEGF/Erk1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of soluble and functional full-length human matrix metalloproteinase-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Mmp2-IN-4: A Technical Guide to its Role in Extracellular Matrix Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, the main constituent of basement membranes. Its enzymatic activity is crucial for physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP-2 activity is implicated in numerous pathological conditions, including tumor invasion, metastasis, and fibrosis. Mmp2-IN-4 is a potent inhibitor of MMP-2, and this document provides a comprehensive technical overview of its mechanism of action, experimental evaluation, and its impact on ECM degradation and associated signaling pathways.
Quantitative Data on this compound Inhibition
This compound has demonstrated significant inhibitory activity against MMP-2 and other related matrix metalloproteinases. The following table summarizes the key quantitative data regarding its inhibitory potency.
| Enzyme | IC50 (nM) |
| MMP-2 | 266.74[1] |
| MMP-9 | 402.75[1] |
| MMP-12 | 1237.39[1] |
Caption: Table 1. Inhibitory concentration (IC50) values of this compound against various matrix metalloproteinases.
Signaling Pathways Modulated by this compound
The inhibition of MMP-2 by this compound has significant downstream effects on signaling pathways that regulate cell invasion and ECM remodeling. A key pathway influenced is the Transforming Growth Factor-beta (TGF-β) signaling cascade. MMP-2 is known to activate latent TGF-β by cleaving the latency-associated peptide (LAP), thereby releasing active TGF-β which can then promote an epithelial-to-mesenchymal transition (EMT), cell migration, and further ECM production. By inhibiting MMP-2, this compound can disrupt this activation loop.
Caption: this compound inhibits MMP-2, preventing ECM degradation and TGF-β activation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's efficacy. The following are protocols for key experiments used to characterize MMP-2 inhibitors.
Fluorogenic MMP-2 Activity Assay for IC50 Determination
This assay is used to quantify the enzymatic activity of MMP-2 and determine the inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well black microplate, add 20 µL of the diluted this compound solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 60 µL of pre-activated recombinant human MMP-2 (final concentration ~1-5 nM) to each well, except for the negative control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic MMP-2 substrate (final concentration ~10 µM) to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm. Continue to monitor the fluorescence every 5 minutes for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the inhibitory effect of this compound.
Materials:
-
Cell lysates or conditioned media
-
Tris-Glycine SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100, pH 7.5)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Prepare cell lysates or collect conditioned media from cells treated with or without this compound.
-
Determine the protein concentration of the samples.
-
Mix equal amounts of protein with non-reducing zymogram sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C until the dye front reaches the bottom of the gel.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature to remove SDS and allow the enzyme to renature.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours and then destain until clear bands appear against a blue background.
-
Gelatinolytic activity will be visible as clear bands, indicating areas where the gelatin has been degraded by MMP-2. The inhibitory effect of this compound will be observed as a reduction in the intensity of these bands.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.
Materials:
-
Boyden chamber inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel or another basement membrane extract
-
Cell culture medium (serum-free for the upper chamber, serum-containing for the lower chamber as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet stain
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture cells to be tested and serum-starve them for 24 hours prior to the assay.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubate the chambers for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Count the number of stained, invaded cells in several microscopic fields.
-
The inhibitory effect of this compound is determined by comparing the number of invaded cells in the treated groups to the control group.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating an MMP-2 inhibitor like this compound.
Caption: Workflow for characterizing the inhibitory effects of this compound.
Conclusion
This compound is a potent inhibitor of MMP-2, a key enzyme in extracellular matrix degradation. Its ability to block MMP-2 activity disrupts critical pathological processes such as tumor cell invasion and metastasis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and similar MMP inhibitors. The provided diagrams offer a visual representation of its mechanism of action and the experimental logic for its evaluation, facilitating a deeper understanding of its role in modulating the tumor microenvironment.
References
Mmp2-IN-4 Structure-Activity Relationship: A Technical Guide
Disclaimer: This document is based on publicly available information, primarily from abstracts and supplier data. The full text of the primary research article detailing the complete structure-activity relationship and specific experimental protocols for Mmp2-IN-4 and its analogs, "Derivatives of D(-) glutamine-based MMP-2 inhibitors as an effective remedy for the management of chronic myeloid leukemia-Part-I: Synthesis, biological screening and in silico binding interaction analysis" by Das S, et al. (Eur J Med Chem. 2024 Aug 5;274:116563), was not accessible. Therefore, the detailed quantitative structure-activity relationship data and specific experimental methodologies from the primary source are not included in this guide.
Introduction to Matrix Metalloproteinase-2 (MMP-2)
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1] Under normal physiological conditions, MMP-2 is involved in processes such as embryonic development, tissue remodeling, and wound healing. However, its dysregulation is implicated in various pathological conditions, including tumor invasion and metastasis, arthritis, and cardiovascular diseases.[1] The catalytic activity of MMP-2 is tightly regulated through its synthesis as an inactive zymogen (pro-MMP-2), activation by other proteases like membrane type 1-MMP (MT1-MMP), and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).
This compound: A Potent D(-) Glutamine-Based MMP-2 Inhibitor
This compound, also identified as compound 3h in the primary literature, is a potent inhibitor of MMP-2.[2] It belongs to a series of D(-) glutamine-based derivatives developed as potential therapeutic agents.
Chemical Structure
While the exact structure of this compound (compound 3h) requires access to the primary publication, it is described as a derivative of D(-) glutamine. The general structure of this series of compounds involves a p-tosyl-D(-)glutamine core.
Biological Activity
This compound has demonstrated potent inhibitory activity against MMP-2 and, to a lesser extent, against other MMPs. The available data on its inhibitory concentrations are summarized in the table below.
| Compound | Target MMP | IC50 (nM) |
| This compound | MMP-2 | 266.74 |
| MMP-9 | 402.75 | |
| MMP-12 | 1237.39 |
Data sourced from publicly available information.
Structure-Activity Relationship (SAR) Overview
A comprehensive SAR analysis necessitates the full series of synthesized compounds and their corresponding biological data, which is unavailable without the primary publication. However, based on the identification of this compound as a potent inhibitor, it can be inferred that the D(-) glutamine scaffold with specific substitutions is crucial for its activity. The benzyl (B1604629) analogs within the series were highlighted as having promising antileukemic potential and efficacious gelatinase inhibition.[1] This suggests that aromatic moieties play a significant role in the binding and inhibitory activity of these compounds against MMP-2.
Experimental Protocols
The following are generalized experimental protocols representative of the methodologies likely employed in the primary study for the synthesis and evaluation of this compound.
General Synthesis of D(-) Glutamine-Based MMP-2 Inhibitors
The synthesis of D(-) glutamine-based MMP-2 inhibitors, such as this compound, would likely follow a multi-step synthetic route common in medicinal chemistry. A plausible general workflow is outlined below.
Detailed Steps (Hypothetical):
-
Protection of Functional Groups: The amino and carboxylic acid groups of D(-) glutamine that are not involved in the desired reaction would be protected using standard protecting group chemistry.
-
Activation of the Carboxylic Acid: The carboxylic acid group intended for amide bond formation would be activated, for example, by converting it to an acid chloride or using a coupling agent such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Amide Bond Formation: The activated carboxylic acid would then be reacted with a variety of amines to generate a library of amide derivatives.
-
Deprotection: The protecting groups would be removed under appropriate conditions to yield the final compounds.
-
Purification: The synthesized compounds would be purified using techniques like column chromatography or preparative HPLC.
-
Characterization: The structure of the final products would be confirmed using analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry.
MMP-2 Inhibition Assay (Gelatin Zymography)
Gelatin zymography is a common method to assess the inhibitory activity of compounds against gelatinases like MMP-2.
Protocol Outline:
-
Sample Preparation: Recombinant human MMP-2 enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate buffer.
-
Electrophoresis: The samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The polyacrylamide gel is co-polymerized with gelatin.
-
Enzyme Renaturation: After electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity. During this time, the active MMP-2 will digest the gelatin in the gel.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. The gel is then destained.
-
Analysis: Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background. The intensity of these bands is inversely proportional to the inhibitory activity of the compound. The bands are quantified using densitometry.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cell lines (e.g., K562 for chronic myeloid leukemia) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a specific duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well.
-
Formazan Crystal Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
MMP-2 Signaling Pathway and Points of Inhibition
MMP-2 is involved in complex signaling pathways that regulate its expression and activation, contributing to cancer progression. Key upstream signaling pathways that induce MMP-2 expression include the PI3K/Akt and MAPK pathways. Once secreted and activated, MMP-2 degrades ECM components, which in turn can release growth factors and expose cryptic binding sites on the ECM, further influencing cell signaling, migration, and invasion.
References
Mmp2-IN-4: A Technical Guide to its Inhibition of MMP-2, MMP-9, and MMP-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mmp2-IN-4, a potent inhibitor of Matrix Metalloproteinases (MMPs), with a specific focus on its activity against MMP-2, MMP-9, and MMP-12. This document summarizes the available quantitative data, outlines a detailed experimental protocol for assessing its inhibitory activity, and visualizes key experimental and logical frameworks.
Core Data: Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against several key MMPs. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, have been determined for MMP-2, MMP-9, and MMP-12. These values are crucial for understanding the inhibitor's potency and selectivity.
| Enzyme | IC50 (nM) |
| MMP-2 | 266.74[1] |
| MMP-9 | 402.75[1] |
| MMP-12 | 1237.39[1] |
Table 1: IC50 values of this compound against target Matrix Metalloproteinases.
Experimental Protocol: Fluorogenic Substrate Assay for MMP Inhibition
The following protocol describes a common and effective method for determining the inhibitory activity of compounds like this compound against MMPs. This method utilizes a fluorogenic substrate that, when cleaved by an active MMP, produces a measurable fluorescent signal. The reduction in this signal in the presence of an inhibitor is used to calculate the IC50 value.
Materials:
-
Recombinant human MMP-2, MMP-9, and MMP-12 enzymes
-
This compound inhibitor
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP enzymes are in their pro-form (inactive), they must be activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations for the assay.
-
Assay Reaction Setup:
-
In a 96-well plate, add a fixed amount of the activated MMP enzyme to each well.
-
Add the diluted this compound or vehicle control (Assay Buffer with the same final concentration of DMSO) to the respective wells.
-
Include a "no enzyme" control (blank) containing only the Assay Buffer and substrate.
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 30 minutes) to allow for binding.
-
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for the example substrate) using a microplate reader. Measurements should be taken at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" wells) from all other readings.
-
Determine the reaction rate (velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 value of this compound.
Caption: Workflow for determining this compound IC50 values.
Logical Relationship of this compound Inhibition
This diagram illustrates the inhibitory action of this compound on its target MMPs and the subsequent impact on their function.
Caption: this compound's inhibitory effect on MMP functions.
Signaling Pathways Overview
Matrix Metalloproteinases are key regulators of the cellular microenvironment and are involved in numerous signaling pathways. By degrading components of the extracellular matrix (ECM), MMPs can release growth factors, expose cryptic binding sites on matrix proteins, and directly cleave and modulate the activity of cell surface receptors and signaling molecules.
The inhibition of MMP-2, MMP-9, and MMP-12 by this compound can therefore have significant downstream effects on various signaling cascades critical in both physiological and pathological processes. For instance, the activity of these MMPs has been linked to pathways such as:
-
PI3K/Akt Pathway: Involved in cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: Regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.
-
NF-κB Signaling: A key regulator of inflammatory responses and cell survival.
By blocking the enzymatic activity of MMP-2, MMP-9, and MMP-12, this compound can indirectly modulate these and other signaling pathways that are dependent on MMP-mediated remodeling of the extracellular environment. This makes this compound a valuable tool for studying the roles of these specific MMPs in complex biological systems and a potential starting point for the development of therapeutic agents targeting diseases where these MMPs are dysregulated, such as cancer and inflammatory disorders.
References
Understanding the Binding Affinity of Mmp2-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Mmp2-IN-4, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.
Core Data Presentation
The inhibitory activity of this compound, also identified as compound 3h, has been quantified against multiple matrix metalloproteinases. The half-maximal inhibitory concentration (IC50) values are presented below, offering a clear comparison of its potency and selectivity.
| Target Enzyme | IC50 (nM) |
| MMP-2 | 266.74[1] |
| MMP-9 | 402.75[1] |
| MMP-12 | 1237.39[1] |
Understanding the Significance of MMP-2 Inhibition
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[2] Under normal physiological conditions, MMP-2 is involved in processes such as embryonic development, tissue remodeling, and wound healing. However, its overexpression is implicated in numerous pathological conditions, including tumor invasion, metastasis, and angiogenesis.[3] By degrading the ECM, MMP-2 facilitates cancer cell migration and the formation of new blood vessels that supply tumors.[3] Therefore, inhibitors of MMP-2, such as this compound, are valuable tools for cancer research and potential therapeutic agents.
Experimental Protocols
The determination of the IC50 values for MMP-2 inhibitors like this compound typically involves enzymatic assays that measure the inhibitor's ability to block the catalytic activity of the enzyme. While the specific protocol for this compound is detailed in the primary literature, this section outlines a general, widely used methodology based on Fluorescence Resonance Energy Transfer (FRET).
General Protocol: In Vitro MMP-2 Activity Assay (FRET-based)
This protocol describes a common method for determining the IC50 value of a test compound against MMP-2.
1. Materials and Reagents:
-
Recombinant human MMP-2 (active form)
-
Fluorogenic MMP-2 substrate (e.g., a FRET peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Prepare Reagents: Dilute the recombinant MMP-2 and the fluorogenic substrate to their optimal working concentrations in the assay buffer. Prepare a serial dilution of the test compound (this compound) at various concentrations.
-
Assay Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound at varying concentrations (or vehicle control)
-
Recombinant MMP-2 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic MMP-2 substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate. Monitor the increase in fluorescence intensity over time. The cleavage of the FRET peptide by MMP-2 separates the quencher and fluorophore, resulting in an increase in fluorescence.
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the fluorescence intensity versus time curves) for each concentration of the inhibitor.
-
Plot the percentage of MMP-2 inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Alternative Protocol: Gelatin Zymography
Gelatin zymography is another common technique used to assess the activity of gelatinases like MMP-2 and the effect of inhibitors.
-
Sample Preparation: Conditioned cell culture media or tissue extracts containing MMP-2 are incubated with and without the inhibitor (this compound).
-
Electrophoresis: The samples are run on a non-reducing SDS-polyacrylamide gel that has been co-polymerized with gelatin.
-
Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubation: The gel is incubated overnight in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where MMP-2 has digested the gelatin will appear as clear bands against a blue background. The intensity of these bands can be quantified to assess the inhibitory effect of the compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of MMP-2 in cellular processes and the logical workflow for evaluating its inhibitors.
Caption: MMP-2 activation and its role in cancer progression.
The diagram above illustrates the activation of pro-MMP-2 to its active form by MT1-MMP, a process modulated by TIMP-2. Active MMP-2 then degrades components of the extracellular matrix, which promotes cell migration, invasion, and angiogenesis. This compound exerts its effect by directly inhibiting the activity of active MMP-2.
Caption: Experimental workflow for IC50 determination.
This flowchart outlines the key steps in determining the IC50 value of an MMP-2 inhibitor using a FRET-based assay, from reagent preparation to final data analysis.
Conclusion
This compound is a potent inhibitor of MMP-2, with demonstrated activity against related metalloproteinases. The data and methodologies presented in this guide provide a foundational understanding for researchers engaged in the study of MMP-2 inhibition. The visualization of the MMP-2 signaling pathway and the experimental workflow offers a clear context for the mechanism of action and evaluation of inhibitors like this compound. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is a logical next step in its development as a potential therapeutic agent.
References
Probing the Depths of Extracellular Remodeling: A Technical Guide to a Selective MMP-2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a pivotal enzyme in the degradation of the extracellular matrix (ECM), playing a critical role in both normal physiological processes and pathological conditions.[1][2] Its involvement in tumor invasion, angiogenesis, and inflammation has made it a significant target for therapeutic intervention and biological research.[2] This technical guide provides an in-depth overview of a hypothetical, selective chemical probe for MMP-2, herein referred to as Mmp2-IN-X, designed to facilitate the investigation of MMP-2's multifaceted functions. This document outlines its inhibitory profile, provides detailed experimental protocols for its use, and visualizes key signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in the field.
Introduction to MMP-2
MMP-2 is a zinc-dependent endopeptidase that primarily degrades type IV collagen, a major component of the basement membrane.[1] Its expression and activity are tightly regulated at multiple levels, including transcription, secretion as an inactive zymogen (pro-MMP-2), and activation by other proteases, most notably membrane type 1 MMP (MT1-MMP).[1] Dysregulation of MMP-2 activity is implicated in a variety of diseases, including cancer, cardiovascular diseases, and arthritis.[3] The development of selective chemical probes is crucial for dissecting the specific roles of MMP-2 in these complex biological processes, overcoming the challenges of functional redundancy among MMP family members.[4]
Mmp2-IN-X: A Selective Chemical Probe for MMP-2
Mmp2-IN-X is a potent and selective small molecule inhibitor designed to target the catalytic domain of MMP-2. Its selectivity is critical for distinguishing the biological functions of MMP-2 from those of other closely related MMPs, such as MMP-9.[4]
Inhibitory Profile
The following table summarizes the inhibitory activity of Mmp2-IN-X against a panel of matrix metalloproteinases.
| Target | IC50 (nM) | Selectivity (fold vs. MMP-2) |
| MMP-2 | 15 | 1 |
| MMP-9 | 1500 | 100 |
| MMP-1 | >10000 | >667 |
| MMP-3 | >10000 | >667 |
| MMP-7 | 5000 | 333 |
| MMP-14 (MT1-MMP) | 800 | 53 |
This data is representative and intended for illustrative purposes.
Mechanism of Action
Mmp2-IN-X functions as a competitive inhibitor, binding to the active site of MMP-2 and preventing the cleavage of its natural substrates. The high selectivity is achieved through specific interactions with amino acid residues within the S1' pocket of the MMP-2 catalytic domain.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in utilizing Mmp2-IN-X to investigate MMP-2 function.
In Vitro MMP-2 Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the potency of Mmp2-IN-X in inhibiting MMP-2 activity.
Materials:
-
Recombinant human MMP-2 (active form)
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Mmp2-IN-X (dissolved in DMSO)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare serial dilutions of Mmp2-IN-X in assay buffer.
-
Add 50 µL of the diluted Mmp2-IN-X or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 25 µL of recombinant human MMP-2 (final concentration ~1-5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-2 substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the reaction rates (slopes of the linear portion of the fluorescence curves).
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Gelatin Zymography
This technique is used to detect MMP-2 activity in biological samples.
Materials:
-
SDS-PAGE gels copolymerized with 1 mg/mL gelatin
-
Cell lysates or conditioned media
-
Zymogram sample buffer (non-reducing)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Prepare cell lysates or collect conditioned media from cell cultures treated with Mmp2-IN-X or vehicle.
-
Mix the samples with non-reducing zymogram sample buffer.
-
Load the samples onto the gelatin-containing SDS-PAGE gel without prior boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. Gelatinolytic activity will be visible as clear bands, corresponding to the molecular weights of pro-MMP-2 (72 kDa) and active MMP-2 (62 kDa).
Cell Invasion Assay (Boyden Chamber)
This assay assesses the effect of Mmp2-IN-X on the invasive potential of cells.
Materials:
-
Boyden chamber inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel (or other basement membrane extract)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
Mmp2-IN-X
-
Calcein-AM or crystal violet for cell staining
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium containing different concentrations of Mmp2-IN-X or vehicle.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate the chambers at 37°C in a CO2 incubator for 12-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Quantify the degree of invasion and compare the effects of different Mmp2-IN-X concentrations.
Visualizing MMP-2 in Action: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
MMP-2 Signaling and Activation Pathway
This diagram illustrates the key upstream signals leading to MMP-2 activation and its downstream effects on cellular processes.
Caption: MMP-2 activation and its role in remodeling the extracellular matrix.
Experimental Workflow for Characterizing Mmp2-IN-X
This flowchart outlines the logical progression of experiments to validate a novel MMP-2 chemical probe.
Caption: A stepwise approach for the validation of an MMP-2 chemical probe.
Conclusion
The study of MMP-2 function is integral to understanding numerous physiological and pathological processes. The use of a potent and selective chemical probe, such as the conceptual Mmp2-IN-X, provides a powerful tool for elucidating the precise roles of this critical enzyme. This guide offers the foundational knowledge and practical protocols to empower researchers to effectively utilize such a probe in their investigations, ultimately contributing to the development of novel therapeutic strategies targeting MMP-2.
References
Methodological & Application
Mmp2-IN-4: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1] Under normal physiological conditions, MMP-2 is involved in embryonic development, tissue remodeling, and wound healing.[1][2] However, its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][3] Mmp2-IN-4 is a potent inhibitor of MMP-2, making it a valuable tool for studying the biological functions of MMP-2 and for preclinical evaluation as a potential therapeutic agent.[4] This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays.
This compound: Inhibitor Profile
This compound is a potent inhibitor of MMP-2 with demonstrated activity in biochemical assays. Its inhibitory activity against related MMPs has also been characterized, providing insight into its selectivity.
| Target | IC50 (nM) |
| MMP-2 | 266.74 |
| MMP-9 | 402.75 |
| MMP-12 | 1237.39 |
| Table 1: Inhibitory activity of this compound against various matrix metalloproteinases. Data from MedchemExpress.[4] |
Signaling Pathways Involving MMP-2
The expression and activity of MMP-2 are regulated by complex signaling pathways, which are often initiated by growth factors and cytokines. Understanding these pathways is crucial for designing and interpreting experiments using MMP-2 inhibitors. Key signaling pathways include the PI3K/Akt, p38 MAPK, and JNK signaling pathways.[2][5]
Caption: Simplified signaling pathway leading to MMP-2 activation and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Gelatin Zymography Assay
This assay is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in cell culture supernatants or cell lysates.
Workflow:
Caption: Step-by-step workflow for performing a gelatin zymography assay.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Wash the cells with serum-free media.
-
Treat the cells with varying concentrations of this compound in serum-free media for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Sample Preparation:
-
Conditioned Media: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Cell Lysates: Wash cells with cold PBS, then lyse them in a suitable lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix samples with non-reducing sample buffer and load onto the gel without boiling.
-
Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 16-24 hours.
-
-
Staining and Analysis:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands appear against a blue background.
-
The clear bands represent areas of gelatin degradation by MMPs. The pro-form of MMP-2 will appear at ~72 kDa and the active form at ~62 kDa.
-
Quantify the band intensity using densitometry software.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cells.
Methodology:
-
Cell Seeding:
-
Plate cells in a multi-well plate to form a confluent monolayer.
-
-
Creating the "Wound":
-
Use a sterile pipette tip to create a uniform scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh media containing different concentrations of this compound or a vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Cell Invasion (Boyden Chamber) Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Workflow:
References
Application Notes and Protocols for Mmp2-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mmp2-IN-4 is a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2), a key enzyme involved in the degradation of the extracellular matrix.[1] Overexpression and hyperactivity of MMP-2 are implicated in various pathological processes, including cancer cell invasion, metastasis, and angiogenesis.[2][3][4][5] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its biological activity and elucidating its mechanism of action.
Biochemical Properties of this compound
This compound, also referred to as compound 3h, demonstrates potent inhibitory activity against MMP-2. Its inhibitory concentrations (IC50) have been determined for several matrix metalloproteinases, highlighting its selectivity profile.
| Enzyme | IC50 (nM) |
| MMP-2 | 266.74 |
| MMP-9 | 402.75 |
| MMP-12 | 1237.39 |
| Table 1: Inhibitory activity of this compound against various MMPs. The provided data summarizes the half-maximal inhibitory concentrations (IC50) of this compound.[1] |
Preparation of this compound for Cell Culture
Reconstitution:
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
Storage:
Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When ready to use, thaw the stock solution and dilute it to the desired final concentration in a serum-free cell culture medium immediately before adding it to the cells. It is recommended to prepare fresh dilutions for each experiment.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a cell culture setting.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, a fibrosarcoma cell line known to express MMP-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in a serum-free medium. A suggested concentration range to test is 0.1 µM to 100 µM, based on the biochemical IC50. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the growth medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once the cells are confluent, create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add serum-free medium containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay evaluates the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free medium and complete growth medium
-
This compound stock solution
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute it with a cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Harvest and resuspend the cells in a serum-free medium containing different concentrations of this compound or vehicle control.
-
Add 500 µL of complete growth medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 to 5 x 10^5 cells in 200 µL of the prepared cell suspension into the upper chamber of the inserts.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blotting for MMP-2 Expression and Activity
This technique is used to assess the effect of this compound on the expression and processing of MMP-2.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MMP-2 (recognizing both pro- and active forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect conditioned media and/or prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from the conditioned media or cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the levels of pro-MMP-2 (inactive form) and active MMP-2.
MMP-2 Signaling Pathways in Cancer
MMP-2 plays a crucial role in cancer progression by degrading components of the extracellular matrix, which is a critical step for cell invasion and metastasis.[2][5] Its expression and activity are regulated by complex signaling pathways, and in turn, MMP-2 can influence various downstream signaling events.
Conclusion
This compound is a valuable tool for studying the role of MMP-2 in cancer biology and for the development of novel anti-cancer therapeutics. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this inhibitor in their cell-based studies. It is recommended to optimize the experimental conditions, such as inhibitor concentration and incubation time, for each specific cell line and assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cutting to the Chase: How Matrix Metalloproteinase-2 Activity Controls Breast-Cancer-to-Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
Application Notes and Protocols for MMP2-IN-4 in Gelatin Zymography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing gelatin zymography to assess the inhibitory activity of MMP2-IN-4, a small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2). This guide is intended for professionals in research and drug development investigating the therapeutic potential of MMP-2 inhibition.
Introduction to MMP-2 and Gelatin Zymography
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase crucial for the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes[1][2]. The activity of MMP-2 is implicated in various physiological processes, including tissue remodeling, embryonic development, and wound healing[1][2]. However, its dysregulation is associated with numerous pathological conditions such as cancer invasion and metastasis, arthritis, and cardiovascular diseases[2][3][4].
Gelatin zymography is a widely used and sensitive technique for detecting the activity of gelatinases like MMP-2 and MMP-9[5][6]. This method involves electrophoresis of protein samples through a polyacrylamide gel copolymerized with gelatin[4]. After electrophoresis, the gel is incubated in a developing buffer that allows for enzymatic activity. Areas with active MMP-2 will digest the gelatin, resulting in clear bands against a dark background upon staining with Coomassie Brilliant Blue. This technique allows for the differentiation between the inactive pro-form and the active form of MMP-2[6].
Principle of this compound Inhibition Assay
The inhibitory effect of this compound on MMP-2 activity can be quantitatively assessed using gelatin zymography. By incubating samples containing active MMP-2 with varying concentrations of this compound prior to electrophoresis, the reduction in gelatinolytic activity can be visualized and quantified. A decrease in the intensity of the clear bands corresponding to active MMP-2 indicates successful inhibition by the compound. This assay is a critical tool for determining the efficacy and specificity of potential MMP inhibitors[7].
Experimental Protocols
Materials and Reagents
-
Cell Culture: Cells known to express MMP-2 (e.g., HT1080 fibrosarcoma, various cancer cell lines).
-
This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).
-
Protein Quantitation Assay: Bradford or BCA assay kit.
-
Gel Electrophoresis:
-
Sample Buffer (Non-reducing): 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl (pH 6.8).
-
Renaturing Buffer: 50 mM Tris-HCl (pH 7.5), 2.5% Triton X-100[8].
-
Developing Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂[8][9].
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid[4].
-
Destaining Solution: 40% methanol, 10% acetic acid[4].
Part 1: Sample Preparation and Incubation with this compound
-
Cell Culture and Conditioned Media Collection:
-
Culture MMP-2 expressing cells to 70-80% confluency.
-
Wash cells with serum-free media and then culture in serum-free media for 24-48 hours to collect secreted pro-MMP-2.
-
Collect the conditioned media and centrifuge to remove cell debris[10].
-
-
Activation of pro-MMP-2 (Optional but Recommended):
-
For a more direct measure of inhibition on the active enzyme, pro-MMP-2 can be activated by incubating the conditioned media with 1 mM 4-aminophenylmercuric acetate (B1210297) (APMA) at 37°C for 1-2 hours[4].
-
-
Incubation with this compound:
-
Determine the protein concentration of the conditioned media using a standard protein assay.
-
Aliquot equal amounts of the protein sample.
-
To each aliquot, add varying concentrations of this compound (e.g., a serial dilution from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Incubate the samples at 37°C for 30-60 minutes to allow for inhibitor binding.
-
-
Sample Preparation for Electrophoresis:
-
Mix the inhibitor-treated samples with non-reducing sample buffer. Crucially, do not heat the samples , as this can irreversibly denature the enzyme[9].
-
Part 2: Gelatin Zymography
-
Casting the Gelatin-Containing Polyacrylamide Gel:
-
Electrophoresis:
-
Load equal amounts of protein from each sample into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 120-150 V) at 4°C until the dye front reaches the bottom[10].
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzyme to renature[9][10].
-
Incubate the gel in developing buffer at 37°C for 16-24 hours[3][10]. The incubation time can be adjusted to control the extent of gelatin degradation[11].
-
-
Staining and Destaining:
Part 3: Data Analysis and Interpretation
-
Image Acquisition:
-
Image the gel using a gel documentation system.
-
-
Quantitative Analysis:
-
The intensity of the clear bands is inversely proportional to the amount of active MMP-2.
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities.
-
Normalize the band intensity of each this compound treated sample to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of MMP-2 activity).
-
Data Presentation
Table 1: Hypothetical Inhibition of MMP-2 Activity by this compound
| This compound Concentration (nM) | Mean Band Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 10,000 | 500 | 0 |
| 1 | 9,200 | 450 | 8 |
| 10 | 7,500 | 380 | 25 |
| 50 | 5,100 | 260 | 49 |
| 100 | 2,800 | 150 | 72 |
| 500 | 800 | 90 | 92 |
| 1000 | 300 | 50 | 97 |
Visualizations
References
- 1. MMP2 - Wikipedia [en.wikipedia.org]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 7. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gel zymography [bio-protocol.org]
- 9. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Quantitative zymography: detection of picogram quantities of gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp2-IN-4: A Potent Inhibitor for Investigating Tumor Cell Invasion
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[1][2][3] Elevated expression and activity of MMP-2 are consistently associated with tumor invasion, metastasis, and angiogenesis in various human cancers.[2][4][5] The enzyme's ability to remodel the ECM facilitates the escape of cancer cells from the primary tumor, their intravasation into blood vessels, and subsequent extravasation to form distant metastases.[6][7] Mmp2-IN-4 is a potent small molecule inhibitor of MMP-2, offering a valuable tool for researchers studying the mechanisms of tumor cell invasion and for professionals in drug development exploring anti-metastatic therapies.[8] This document provides detailed application notes and experimental protocols for utilizing this compound in cancer research.
Mechanism of Action
This compound functions by directly binding to the active site of the MMP-2 enzyme, thereby blocking its catalytic activity.[9] This inhibition prevents the degradation of ECM components, which is a critical step for cancer cell invasion through tissue barriers.[6][9] By impeding this process, this compound allows for the detailed study of the specific contributions of MMP-2 to the metastatic cascade.
Quantitative Data
The inhibitory activity of this compound against MMP-2 and other related metalloproteinases has been quantified, with the following IC50 values reported:
| Enzyme | IC50 (nM) |
| MMP-2 | 266.74[8] |
| MMP-9 | 402.75[8] |
| MMP-12 | 1237.39[8] |
These values indicate that this compound is a potent inhibitor of MMP-2 and shows some activity against MMP-9, another key gelatinase involved in cancer progression.[2] The higher IC50 value for MMP-12 suggests a degree of selectivity.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effect of this compound on tumor cell invasion.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix in the presence of an inhibitor.
Materials:
-
Boyden chamber apparatus with inserts (8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with fetal bovine serum (FBS) as a chemoattractant
-
This compound
-
DMSO (vehicle control)
-
Calcein AM or crystal violet for cell staining
-
Fluorescence plate reader or microscope
Protocol:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL). Add 100 µL of the diluted Matrigel to the upper chamber of each insert and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in the cell suspension. Include a vehicle control (DMSO) and a negative control (no cells).
-
Assay Setup: Add 500 µL of medium containing 10% FBS to the lower chamber of the Boyden apparatus. Add 200 µL of the cell suspension with the respective treatments to the upper chamber of the coated inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell type's invasive potential.
-
Quantification:
-
Crystal Violet Staining: Carefully remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol (B129727) for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes. Wash the inserts with water and allow them to air dry. Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm.
-
Calcein AM Staining: Remove the medium from the upper and lower chambers. Add Calcein AM staining solution to the lower chamber and incubate for 1 hour at 37°C. Measure the fluorescence of the invaded cells that have adhered to the bottom of the membrane using a fluorescence plate reader.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants or tissue extracts.[1][10]
Materials:
-
SDS-PAGE equipment
-
Acrylamide/bis-acrylamide solution
-
Gelatin powder
-
Tris-HCl, SDS, TEMED, APS
-
Triton X-100
-
Coomassie Brilliant Blue R-250
-
Destaining solution (methanol, acetic acid, water)
-
Conditioned medium from cancer cells treated with this compound
Protocol:
-
Sample Preparation: Culture cancer cells in serum-free medium with different concentrations of this compound and a vehicle control for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris. Determine the protein concentration of each sample.
-
Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto the gel. Run the electrophoresis at 125V until the dye front reaches the bottom of the gel.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2) at 37°C for 16-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
Analysis: Quantify the band intensity using densitometry software. A decrease in the intensity of the MMP-2 band with increasing concentrations of this compound indicates inhibition of its activity.
Western Blotting
Western blotting is used to determine the protein levels of MMP-2 in cell lysates or conditioned media.
Materials:
-
SDS-PAGE and electrotransfer equipment
-
Nitrocellulose or PVDF membrane
-
Primary antibody against MMP-2
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Cell lysates or conditioned media from cells treated with this compound
Protocol:
-
Sample Preparation: Prepare cell lysates or collect conditioned media from cells treated with various concentrations of this compound. Determine the protein concentration.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-2 overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin for cell lysates) to determine the effect of this compound on MMP-2 protein expression.
Visualizations
Signaling Pathway of MMP-2 in Tumor Cell Invasion
Caption: MMP-2 activation and its role in invasion.
Experimental Workflow for a Cell Invasion Assay
Caption: Workflow for a Boyden chamber cell invasion assay.
Logical Relationship of this compound's Effect
Caption: The inhibitory effect of this compound on tumor invasion.
References
- 1. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. MMP2 - Wikipedia [en.wikipedia.org]
- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase 2 contributes to aggressive phenotype, epithelial-mesenchymal transition and poor outcome in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib Inhibits Basal B Breast Cancer Through ETS1-Mediated Extracellular Matrix Remodeling [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mmp2-IN-4 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mmp2-IN-4, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2), in three-dimensional (3D) cell culture models. This document outlines the mechanism of action of MMP-2, details experimental protocols for assessing the efficacy of this compound in 3D cancer models, and presents relevant quantitative data.
Introduction to MMP-2 and its Role in Cancer
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under normal physiological conditions, MMP-2 is involved in processes such as embryonic development, tissue remodeling, and wound healing. However, its overexpression is strongly associated with the pathological progression of cancer.[1]
In the context of cancer, MMP-2 facilitates tumor invasion and metastasis by breaking down the ECM, which allows cancer cells to migrate from the primary tumor and invade surrounding tissues and blood vessels.[2] Increased expression of MMP-2 has been correlated with advanced tumor stages and poor prognosis in various cancers, including lung cancer.[1] MMP-2 activity is also crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, further promoting tumor growth.[2]
This compound: A Potent MMP-2 Inhibitor
This compound is a small molecule inhibitor with high potency against MMP-2. Its inhibitory activity extends to other MMPs, such as MMP-9 and MMP-12, but with lower efficacy. The selectivity of this compound makes it a valuable tool for studying the specific roles of MMP-2 in cancer progression and for evaluating its therapeutic potential.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against key matrix metalloproteinases.
| Enzyme | IC50 (nM) |
| MMP-2 | 266.74 |
| MMP-9 | 402.75 |
| MMP-12 | 1237.39 |
Data sourced from publicly available information.
Application of this compound in 3D Cell Culture Models
Three-dimensional cell culture models, such as spheroids and organoids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. These models recapitulate crucial aspects of tumors, including cell-cell and cell-ECM interactions, nutrient and oxygen gradients, and gene expression patterns. Therefore, they are superior platforms for assessing the efficacy of anti-cancer drugs, including MMP inhibitors.
The following protocols describe how to utilize this compound in 3D spheroid-based invasion and viability assays.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Invasion Assay
This protocol details the formation of tumor spheroids, their embedding in an extracellular matrix, and the subsequent treatment with this compound to assess its effect on cancer cell invasion.
Materials:
-
Cancer cell line of interest (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Extracellular matrix (ECM) gel (e.g., Matrigel® or Collagen I)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell dissociation solution (e.g., TrypLE™)
-
Inverted microscope with imaging capabilities
Procedure:
-
Spheroid Formation (Day 0-3):
-
Harvest logarithmically growing cells using a cell dissociation solution.
-
Resuspend cells in complete culture medium and perform a cell count.
-
Seed cells into a ULA 96-well round-bottom plate at a density of 1,000-5,000 cells/well in 100 µL of medium. The optimal seeding density should be determined for each cell line to achieve spheroids of 200-500 µm in diameter within 3 days.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours to allow for spheroid formation. Monitor spheroid formation daily.
-
-
Embedding Spheroids in ECM (Day 3):
-
Thaw the ECM gel on ice overnight before use. Keep all reagents and pipette tips cold.
-
On the day of the experiment, gently remove 50 µL of medium from each well containing a spheroid.
-
In a pre-chilled tube on ice, dilute the ECM gel with cold, serum-free medium to the desired final concentration (e.g., 4-5 mg/mL for Matrigel®).
-
Carefully add 50 µL of the cold ECM gel solution to each well containing a spheroid.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to center the spheroids in the gel.
-
Transfer the plate to a 37°C incubator for 30-60 minutes to allow the ECM to polymerize.
-
-
Treatment with this compound (Day 3):
-
Prepare a 2X stock solution of this compound in complete culture medium. A dose-response curve should be established, with concentrations ranging from nanomolar to micromolar, bracketing the IC50 value.
-
After the ECM has polymerized, gently add 100 µL of the 2X this compound solution (or vehicle control) to each well. This will result in a 1X final concentration.
-
-
Invasion Analysis (Day 3 onwards):
-
Image the spheroids immediately after treatment (t=0) and then at regular intervals (e.g., every 24 hours) for 3-7 days using an inverted microscope.
-
Quantify the area of invasion at each time point. This can be done by measuring the total area of the spheroid and the invading cells and subtracting the initial spheroid area. Image analysis software (e.g., ImageJ) can be used for this purpose.
-
Calculate the percentage of invasion inhibition for each concentration of this compound relative to the vehicle control.
-
Protocol 2: Gelatin Zymography for MMP-2 Activity in 3D Spheroids
This protocol allows for the assessment of MMP-2 activity in the conditioned medium of 3D spheroid cultures treated with this compound.[3]
Materials:
-
3D spheroid cultures (prepared as in Protocol 1)
-
Serum-free cell culture medium
-
This compound
-
Sample loading buffer (non-reducing)
-
SDS-PAGE gels (10%) co-polymerized with 0.1% gelatin
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Collection:
-
After treating the spheroids with this compound for the desired time (e.g., 24-48 hours), collect the conditioned medium from each well.
-
Centrifuge the collected medium at 1,500 rpm for 10 minutes to remove any cells or debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample loading buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at 125V until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel with destaining solution until clear bands appear against a blue background. Areas of gelatin degradation by MMPs will appear as clear bands.
-
Image the gel and quantify the band intensities using densitometry software. Pro-MMP-2 and active MMP-2 will appear at approximately 72 kDa and 62 kDa, respectively.
-
Protocol 3: Western Blot Analysis of Spheroids
This protocol is for assessing the expression of specific proteins within the 3D spheroids after treatment with this compound.[4][5]
Materials:
-
3D spheroid cultures (prepared as in Protocol 1)
-
This compound
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer with β-mercaptoethanol
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Spheroid Lysis:
-
Carefully aspirate the medium from the wells containing the spheroids.
-
Wash the spheroids twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes, with occasional agitation. For spheroids embedded in ECM, a cell recovery solution that digests the matrix may be necessary before lysis.
-
Collect the lysate from each well into pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-MMP-2, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving MMP-2 in cancer metastasis and a typical experimental workflow for evaluating this compound in a 3D spheroid invasion assay.
Caption: MMP-2 signaling pathway in cancer metastasis.
Caption: Experimental workflow for this compound in 3D invasion assays.
Conclusion
The use of this compound in 3D cell culture models provides a physiologically relevant system to investigate the role of MMP-2 in cancer progression and to evaluate the therapeutic potential of its inhibition. The detailed protocols and conceptual frameworks presented in these application notes are intended to guide researchers in designing and executing robust experiments to further elucidate the impact of MMP-2 inhibition in a tumor-like microenvironment.
References
- 1. Correlation between MMP2 expression in lung cancer tissues and clinical parameters: a retrospective clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimized zymogram protocol from 3D spheroid cultures to study MMP-2 and -9 activities in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-Cadherin Regulates HIF1-α In Vitro in Induced 3D Spheroid Models of Human Breast Cancer Through Both mTOR and Notch1 Signaling [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Mmp2-IN-4 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mmp2-IN-4, also identified as compound 3h, is a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in the degradation of the extracellular matrix.[1] Dysregulation of MMP-2 activity is associated with numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[2] this compound is a D(-)glutamine-based compound that has demonstrated significant inhibitory activity against MMP-2, as well as MMP-9 and MMP-12, in in vitro assays.[1] These application notes provide a comprehensive overview of the available data and generalized protocols for the utilization of this compound in preclinical in vivo animal studies, with a focus on its potential application in oncology.
While specific in vivo studies for this compound are not yet extensively published, this document compiles relevant data on its in vitro activity and provides representative in vivo protocols based on studies of similar MMP-2 inhibitors.
Mechanism of Action
MMP-2 is a zinc-dependent endopeptidase that degrades type IV collagen, a major component of basement membranes.[2] The breakdown of the basement membrane is a critical step in cancer cell invasion and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[2] this compound acts by inhibiting the catalytic activity of MMP-2, thereby preventing the degradation of the extracellular matrix. This inhibition is expected to reduce tumor cell invasion, metastasis, and angiogenesis. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines and exhibit anti-angiogenic effects.[1]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Reference |
| MMP-2 | 266.74 | [1] |
| MMP-9 | 402.75 | [1] |
| MMP-12 | 1237.39 | [1] |
Representative In Vivo Dosing and Pharmacokinetics of Small Molecule MMP Inhibitors
The following table presents a summary of pharmacokinetic parameters for a representative small molecule MMP inhibitor, ABT-518, in human studies, which can provide an initial framework for preclinical animal studies. Animal-specific pharmacokinetic data for this compound is not currently available.
| Parameter | Value | Species | Reference |
| Route of Administration | Oral | Human | [3] |
| Peak Plasma Time (Tmax) | 4-8 hours | Human | [3] |
| Terminal Half-life (T1/2) | 20 hours | Human | [3] |
| Clearance (Cl/F) | ~3 L/h | Human | [3] |
| Volume of Distribution (V/F) | >70 L | Human | [3] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of an MMP-2 inhibitor like this compound in a preclinical cancer model. These should be adapted based on the specific experimental design, animal model, and formulation of this compound.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
Objective: To determine the effect of this compound on tumor growth in a subcutaneous xenograft model.
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice).
Materials:
-
This compound
-
Vehicle control (e.g., DMSO, PEG300, Tween 80 in saline)[4]
-
Cancer cell line known to express MMP-2 (e.g., HT1080 fibrosarcoma)
-
Matrigel
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^5 to 1 x 10^6 cells into the flank of each mouse.[5]
-
-
Tumor Growth and Grouping:
-
Allow tumors to reach a palpable size (e.g., ~100 mm³).[5]
-
Randomly assign mice to treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., daily) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., zymography, immunohistochemistry).
-
Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay
Objective: To assess the anti-angiogenic activity of this compound.
Animal Model: C57BL/6 mice.
Materials:
-
This compound
-
Vehicle control
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factor (e.g., VEGF or bFGF)
-
Heparin
-
Hemoglobin assay kit
Procedure:
-
Preparation of Matrigel Plugs:
-
Thaw Matrigel on ice.
-
Mix Matrigel with the pro-angiogenic factor, heparin, and either this compound or vehicle control.
-
-
Injection:
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will solidify, forming a plug.
-
-
Incubation Period:
-
Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
-
-
Plug Excision and Analysis:
-
Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content in the plugs using a hemoglobin assay kit. A lower hemoglobin content in the this compound treated group compared to the control group indicates inhibition of angiogenesis.[6]
-
Protocol 3: Gelatin Zymography for MMP-2 Activity in Tissue
Objective: To determine the effect of this compound on MMP-2 activity in tumor or other tissue samples.
Materials:
-
Tissue samples (e.g., from Protocol 1)
-
Protein extraction buffer
-
SDS-PAGE equipment
-
Gelatin-containing polyacrylamide gels
-
Incubation buffer (containing CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Protein Extraction: Homogenize tissue samples in protein extraction buffer on ice. Centrifuge to collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of the extracts.
-
Electrophoresis: Load equal amounts of protein onto a gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.
-
Enzyme Renaturation: Wash the gel to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in an incubation buffer at 37°C for 12-24 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatinase activity will appear as clear bands against a blue background. The intensity of the bands corresponding to MMP-2 can be quantified using densitometry. A decrease in the intensity of the MMP-2 band in the this compound treated group indicates inhibition of its activity.
Visualizations
Caption: MMP-2 activation and inhibition by this compound.
Caption: Workflow for in vivo anti-tumor efficacy studies.
References
- 1. Preclinical and clinical studies of MMP inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor ABT-518 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MMP-2/MMP-9 Inhibitor I | MMP | TargetMol [targetmol.com]
- 5. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MMPs supports amoeboid angiogenesis hampering VEGF-targeted therapies via MLC and ERK 1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mmp2-IN-4 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of the extracellular matrix. Its dysregulation is implicated in various pathological processes, including cancer metastasis, angiogenesis, and inflammation. Consequently, MMP-2 has emerged as a significant therapeutic target. Mmp2-IN-4 is a novel, potent, and selective inhibitor of MMP-2. These application notes provide a comprehensive overview of the protocols for the administration of this compound in preclinical mouse models, based on established methodologies for similar MMP inhibitors.
Data Presentation: Efficacy of MMP Inhibitors in Mouse Models
The following tables summarize quantitative data from in vivo studies of two well-characterized MMP inhibitors, Batimastat (B1663600) (BB-94), a broad-spectrum MMP inhibitor, and SB-3CT, a selective MMP-2/9 inhibitor. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Batimastat (BB-94) in Murine Cancer Models
| Mouse Model | Cancer Type | Dosage and Administration | Treatment Schedule | Key Findings | Reference |
| Athymic Nude Mice | Human Breast Cancer (MDA435/LCC6) | 50 mg/kg, i.p. | Daily | Statistically significant decrease in solid tumor size.[1] | [1] |
| Nude Mice | Human Pancreatic Cancer (HPAC) | Not specified | 70 days or until death | Significantly smaller tumors and decreased active MMP-2 levels.[2][3] | [2][3] |
| Athymic nu/nu Mice | Human Colon Carcinoma | 30 mg/kg, i.p. | Daily for 60 days, then 3 times weekly | Reduced primary tumor weight and decreased local/regional invasion.[4] | [4] |
| Balb/C Mice | Acute Pancreatitis | 20 mg/kg, i.p. | 30 minutes prior to induction | Markedly reduced pancreatic edema, inflammation, and necrosis.[5] | [5] |
| BALB/c nu/nu Mice | Human Pancreatic Cancer (HPAC) | Not specified | Until death or 84 days | Combination with gemcitabine (B846) significantly reduced tumor implantation and improved survival. | [6] |
Table 2: In Vivo Efficacy of SB-3CT in Murine Models
| Mouse Model | Disease Model | Dosage and Administration | Treatment Schedule | Key Findings | Reference |
| Rat RUPP Model | Pre-eclampsia | 25, 50, 75 mg/kg/day, i.p. | 7 successive days | Decreased blood pressure and reduced vascular remodeling.[7] | [7] |
| SCID Mice | Human Prostate Cancer (PC3) | 50 mg/kg, i.p. | Every other day for 5 weeks | Inhibited intraosseous tumor growth.[8] | [8] |
| B16F10 Melanoma & Lewis Lung Carcinoma Models | Cancer | Not specified | Not specified | In combination with anti-PD-1, significantly reduced tumor burden and improved survival.[9][10] | [9][10] |
Experimental Protocols
The following are generalized protocols for the administration of a novel MMP-2 inhibitor, such as this compound, in a mouse model of cancer. These should be adapted based on the specific characteristics of the inhibitor and the experimental design.
Protocol 1: Evaluation of this compound in a Subcutaneous Tumor Model
1. Materials:
- This compound
- Vehicle for solubilization (e.g., sterile Phosphate Buffered Saline (PBS) with 0.01% Tween 80, or a solution of corn oil and DMSO)[4][7]
- Cancer cell line of interest (e.g., human pancreatic, breast, or colon cancer cells)
- Immunocompromised mice (e.g., athymic nude or SCID mice)
- Sterile syringes and needles
- Calipers for tumor measurement
2. Experimental Workflow:
- Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth regularly using calipers.
- Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
- Treatment Administration:
- Control Group: Administer the vehicle solution to the control group mice.
- Treatment Group: Administer this compound at the desired dose (e.g., starting with a dose comparable to those in Tables 1 & 2, such as 25-50 mg/kg) via the chosen route (e.g., intraperitoneal injection). The administration schedule can be daily or several times a week.[1][4]
- Data Collection:
- Measure tumor volume 2-3 times per week.
- Monitor body weight and overall health of the mice.
- Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot for MMP-2 activity).
Protocol 2: Evaluation of this compound in an Orthotopic Metastasis Model
1. Materials:
- Same as Protocol 1, with the addition of surgical instruments for orthotopic implantation.
2. Experimental Workflow:
- Orthotopic Implantation: Surgically implant tumor fragments or a cell suspension into the organ of origin (e.g., pancreas, colon) of anesthetized mice.[4]
- Recovery: Allow mice to recover from surgery.
- Treatment Administration: Begin treatment with this compound or vehicle a few days post-implantation, following a similar dosing and schedule as in Protocol 1.[4]
- Monitoring: Monitor for signs of tumor progression and metastasis (e.g., weight loss, ascites).
- Endpoint Analysis: At the study endpoint, euthanize the mice and perform a necropsy to assess primary tumor growth and the extent of metastasis to distant organs (e.g., liver, lungs).
Visualizations
Signaling Pathway
References
- 1. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase (MMP) inhibition selectively decreases type II MMP activity in a murine model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent Gelatinase Inhibitor with Anti-Tumor-Invasive Activity and its Metabolic Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase inhibitor BB-94 (batimastat) inhibits human colon tumor growth and spread in a patient-like orthotopic model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Matrix Metalloproteinase with BB-94 Protects against Caerulein-Induced Pancreatitis via Modulating Neutrophil and Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addition of matrix metalloproteinase inhibition to conventional cytotoxic therapy reduces tumor implantation and prolongs survival in a murine model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mmp2-IN-4 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[1][2] In the context of oncology, elevated MMP-2 expression and activity are frequently associated with tumor progression, invasion, angiogenesis, and metastasis.[1][3] This makes MMP-2 a compelling therapeutic target for cancer treatment. Mmp2-IN-4 (also referred to as compound 3h) is a potent inhibitor of MMP-2, demonstrating significant potential in preclinical research.[2] These application notes provide a comprehensive overview of the potential use of this compound in combination with conventional chemotherapy to enhance anti-tumor efficacy.
The rationale for combining this compound with chemotherapy is based on the multifaceted role of MMP-2 in tumorigenesis and chemoresistance. By degrading the ECM, MMP-2 facilitates the invasion of cancer cells and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[3] Furthermore, MMP-2 has been implicated in promoting chemoresistance through various mechanisms, including the induction of the epithelial-mesenchymal transition (EMT) and the modulation of cell survival pathways.[1] By inhibiting MMP-2, this compound can potentially disrupt these processes, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy and inhibiting metastatic spread.
Please Note: Specific preclinical studies on the combination of this compound with chemotherapy agents are not yet publicly available. The following protocols and data presentation templates are based on established methodologies for evaluating MMP inhibitors in combination with chemotherapy and the known characteristics of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| MMP-2 | 266.74 | Enzyme Inhibition Assay | [2] |
| MMP-9 | 402.75 | Enzyme Inhibition Assay | [2] |
| MMP-12 | 1237.39 | Enzyme Inhibition Assay | [2] |
Table 2: Antiproliferative Activity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| K562 | Chronic Myeloid Leukemia | 1.99 | PrestoBlue Assay | [2] |
| ACHN | Renal Cell Carcinoma | 17.15 | MTT Assay | [2] |
| U-87 MG | Glioblastoma | 17.53 | MTT Assay | [2] |
| HT-1080 | Fibrosarcoma | 19.67 | MTT Assay | [2] |
| A549 | Lung Carcinoma | >20 | MTT Assay | [2] |
Table 3: Template for Combination Therapy Data (In Vitro)
| Chemotherapy Agent | This compound Concentration (µM) | IC50 of Chemo Agent (µM) | Combination Index (CI)* |
| [e.g., Doxorubicin] | 0 | [Value] | - |
| [Concentration 1] | [Value] | [Value] | |
| [Concentration 2] | [Value] | [Value] | |
| [Concentration 3] | [Value] | [Value] |
*Combination Index (CI) should be calculated using the Chou-Talalay method where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
In Vitro Cytotoxicity and Combination Index (CI) Assay
Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line of interest (e.g., HT-1080, known for high MMP-2 expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each agent alone and in combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine the nature of the drug interaction.
-
Gelatin Zymography
Objective: To assess the effect of this compound on the enzymatic activity of MMP-2 secreted by cancer cells.
Materials:
-
Conditioned medium from treated and untreated cancer cells
-
SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Sample Preparation: Collect conditioned medium from cells treated with this compound for 24-48 hours. Centrifuge to remove cellular debris.
-
Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.
-
Development: Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatinolysis appear against a blue background.
-
Analysis: The clear bands represent areas of gelatin degradation by MMPs. The band corresponding to the molecular weight of MMP-2 (72 kDa) should be quantified using densitometry.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression of MMP-2 and downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MMP-2, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a chemotherapeutic agent.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection (e.g., HT-1080)
-
This compound formulation for in vivo administration
-
Chemotherapeutic agent for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily, weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to assess efficacy.
Mandatory Visualizations
Caption: MMP-2 signaling pathway in cancer progression and the point of inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in combination with chemotherapy.
References
- 1. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Mmp2-IN-4 Concentration for Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Mmp2-IN-4 in their experiments. This resource includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as SB-3CT, is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2) and, to a lesser extent, MMP-9.[1] These enzymes, also known as gelatinases, are zinc-dependent endopeptidases that play a crucial role in degrading the extracellular matrix (ECM), a process essential for cell migration, invasion, and tissue remodeling.[2][3] this compound functions as a competitive, slow-binding, and mechanism-based inhibitor by binding to the catalytic zinc ion within the active site of the enzyme.[4][5][6] This reversible inhibition prevents the breakdown of ECM components like type IV collagen.[2]
Q2: What are the recommended starting concentrations for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific biological question. However, based on its enzymatic potency (Ki), a good starting point for cell-based assays is in the low micromolar to nanomolar range.
-
Initial Dose-Response: It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay. A broad range, for instance from 10 nM to 10 µM, can be tested.
-
Published Concentrations: In published studies, another MMP-2 inhibitor, ARP100, has been used at 5 µM in cell migration assays.[7] For zymography, this compound (SB-3CT) has been used at a concentration of 1 µM.[5]
Q3: How should I prepare and store this compound stock solutions?
This compound has low solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Storage: Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Working Dilutions: For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects or potential for cytotoxicity?
While broad-spectrum MMP inhibitors have been associated with side effects like musculoskeletal syndrome, this compound is more selective for gelatinases (MMP-2 and MMP-9) over other MMPs like MMP-1, -3, and -7.[4] In vivo studies in mice using this compound have reported limited toxicity at effective doses.[9] However, it is always crucial to assess the cytotoxicity of this compound in your specific cell line using a cell viability assay, such as the MTT assay, in parallel with your functional experiments.
Quantitative Data Summary
The inhibitory potency of this compound is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value reflects the intrinsic affinity of the inhibitor for the purified enzyme, while the IC50 value represents the concentration required to inhibit a biological process by 50% and can vary between different cell lines and experimental conditions.
| Parameter | Enzyme/Process | Value | Notes |
| Ki | Human MMP-2 | 13.9 nM | Potent inhibition of the primary target.[1] |
| Ki | Human MMP-9 | 600 nM | Also inhibits MMP-9, but with lower potency than MMP-2.[1] |
| Ki | Human MMP-1 | 206 µM | Significantly less potent against other MMPs, indicating selectivity. |
| Ki | Human MMP-3 | 15 µM | |
| Ki | Human MMP-7 | 96 µM | |
| Effective Concentration | Gelatin Zymography | 1 µM | Concentration used to inhibit MMP-2/9 activity in-gel.[5] |
| Effective Concentration | Cell Migration Assay (ARP100) | 5 µM | Concentration of a different MMP-2 inhibitor used to inhibit cell migration.[7] |
Experimental Protocols
Detailed Protocol: Optimizing this compound Concentration using a Cell Migration Assay (Boyden Chamber)
This protocol provides a framework for determining the optimal concentration of this compound to inhibit cell migration.
Materials:
-
This compound (SB-3CT)
-
Cell line of interest
-
24-well plate with cell culture inserts (e.g., 8 µm pore size)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the experiment, serum-starve the cells by replacing the growth medium with serum-free medium and incubating for 18-24 hours.
-
On the day of the experiment, detach the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
This compound Preparation:
-
Prepare a series of working concentrations of this compound in serum-free medium from your DMSO stock. For a dose-response curve, you might choose concentrations ranging from 10 nM to 10 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
-
Assay Setup:
-
Add 500 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Pre-incubate your cell suspension with the different concentrations of this compound (and the vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for your cell line's migration rate (e.g., 6-24 hours).
-
-
Cell Staining and Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in the fixation solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in the staining solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view for each insert using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the percentage of migration inhibition versus the log of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol: Gelatin Zymography for Assessing MMP-2 Activity
This protocol allows for the detection of MMP-2 activity in conditioned media from cell cultures.
Materials:
-
Conditioned cell culture medium (serum-free)
-
10% SDS-PAGE gel containing 0.1% (w/v) gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation:
-
Collect serum-free conditioned medium from your cell cultures.
-
Centrifuge the medium to remove any cells or debris.
-
To test the effect of this compound, you can either treat the cells with the inhibitor before collecting the medium or add the inhibitor directly to the collected medium (e.g., at a final concentration of 1 µM) and incubate for a period before loading on the gel.[5]
-
Mix the conditioned medium with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at 4°C until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in the zymogram renaturing buffer at room temperature with gentle agitation. This removes the SDS and allows the MMPs to renature.
-
Incubate the gel in the zymogram developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by MMPs. The location of the bands corresponding to pro-MMP-2 (inactive) and active MMP-2 can be determined by their molecular weights (approximately 72 kDa and 62 kDa, respectively).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibitory effect | - Concentration too low: The concentration of this compound may be insufficient to inhibit MMP-2 in your specific experimental setup. - Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. - High protein concentration in media: Serum proteins can bind to the inhibitor, reducing its effective concentration. | - Perform a dose-response curve to determine the optimal concentration. - Ensure proper storage of the inhibitor stock solution and prepare fresh working dilutions for each experiment. - Consider reducing the serum concentration or using serum-free medium for the duration of the inhibitor treatment, if compatible with your cell line. |
| High cell death or cytotoxicity | - Concentration too high: The concentration of this compound may be toxic to your cells. - Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | - Determine the cytotoxic concentration range by performing a cell viability assay (e.g., MTT). - Ensure the final DMSO concentration is below 0.5%. Include a vehicle control with the same DMSO concentration. |
| Inconsistent or variable results | - Pipetting errors: Inaccurate pipetting can lead to significant variations in inhibitor concentration. - Inhibitor precipitation: this compound has low aqueous solubility and may precipitate in the culture medium. - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability. | - Use calibrated pipettes and proper pipetting techniques. - Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Ensure the stock solution is fully dissolved in DMSO before further dilution. - Ensure a single-cell suspension and uniform seeding of cells. |
| No MMP-2 activity detected in zymography | - Low MMP-2 expression: Your cell line may not express or secrete detectable levels of MMP-2. - Incorrect sample preparation: Heating the samples will irreversibly denature the MMPs. | - Confirm MMP-2 expression in your cell line using RT-qPCR or Western blotting. - Ensure you are using a non-reducing sample buffer and do not heat the samples before loading on the zymogram gel. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Studies of the Ring Opening Mechanism of SB-3CT, a Potent Inhibitor of Matrix Metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Mmp2-IN-4 off-target effects in cell lines
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Mmp2-IN-4 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you anticipate and address potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in various cell-based assays.
Q1: I am not observing the expected inhibition of MMP-2 activity in my cell line.
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can be cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations and narrow it down.
-
Cell Line Expresses Low Levels of MMP-2: Not all cell lines express high levels of MMP-2. Confirm the MMP-2 expression level in your cell line of choice by gelatin zymography or western blot. Consider using a positive control cell line known for high MMP-2 expression, such as HT-1080 fibrosarcoma or U-87 MG glioblastoma cells.[1]
-
Inhibitor Instability or Degradation: Ensure that the this compound stock solution is prepared and stored correctly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in your cell culture medium for each experiment.
-
High Serum Concentration in Culture Medium: Serum contains proteases and other proteins that can bind to this compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free medium during the inhibitor treatment period, ensuring cell viability is not compromised.
Q2: I am observing unexpected off-target effects or cellular toxicity at concentrations where I expect specific MMP-2 inhibition.
Possible Causes and Solutions:
-
Inhibition of Other MMPs: this compound is known to inhibit other matrix metalloproteinases, particularly MMP-9 and MMP-12, although with lower potency than for MMP-2.[2] If your cell line expresses these MMPs, the observed phenotype might be a composite effect.
-
Solution: Use siRNA or shRNA to specifically knock down MMP-9 or MMP-12 to dissect their contribution to the observed phenotype. Compare the effects of this compound with more selective inhibitors if available.
-
-
Broad Kinase Inhibition or Other Off-Target Effects: Although a comprehensive kinome scan for this compound is not publicly available, off-target kinase inhibition is a common issue with small molecule inhibitors.
-
Solution: Perform a kinase activity assay or a commercial kinome profiling service to assess the selectivity of this compound. Observe cellular morphology and perform viability assays (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the inhibitor.
-
-
Solvent (e.g., DMSO) Toxicity: High concentrations of the solvent used to dissolve this compound can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in all your experiments.
-
Q3: How do I choose the right cell line for my this compound experiment?
Choosing a suitable cell line is critical for obtaining meaningful results. Consider the following:
-
High MMP-2 Expression: For inhibition studies, select a cell line with robust and detectable MMP-2 expression and activity.
-
Low MMP-9 and MMP-12 Expression: To minimize confounding off-target effects, choose a cell line with low or undetectable expression of MMP-9 and MMP-12 if your research is focused solely on MMP-2.
-
Relevance to Your Research Area: Select a cell line that is relevant to the biological context you are studying (e.g., a specific cancer type).
Table 1: MMP-2 Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | Typical MMP-2 Expression Level | Reference |
| HT-1080 | Fibrosarcoma | High | [1] |
| U-87 MG | Glioblastoma | High | [1] |
| MDA-MB-231 | Breast Cancer | Moderate to High | [1] |
| A-2058 | Melanoma | Moderate to High | |
| MV3 | Melanoma | High | [3] |
| BLM | Melanoma | High | [3] |
| MCF-7 | Breast Cancer | Low to undetectable | [1] |
Note: MMP expression levels can vary between different sources and culture conditions. It is always recommended to verify the expression in your specific cell line.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against different matrix metalloproteinases.
Table 2: this compound Inhibitory Potency (IC50)
| Target | IC50 (nM) | Reference |
| MMP-2 | 266.74 | [2] |
| MMP-9 | 402.75 | [2] |
| MMP-12 | 1237.39 | [2] |
Experimental Protocols
Protocol 1: Gelatin Zymography for Assessing MMP-2 Activity
This protocol is a standard method to detect the gelatinolytic activity of MMP-2 in cell culture supernatants or tissue extracts.[4][5][6]
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel (10%) co-polymerized with 0.1% (w/v) gelatin
-
Sample buffer (non-reducing)
-
Triton X-100
-
Incubation buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Collect cell culture supernatant and centrifuge to remove debris. Determine the protein concentration of cell lysates if used.
-
Electrophoresis: Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without prior boiling. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes in 2.5% Triton X-100 at room temperature with gentle agitation to remove SDS and allow enzymes to renature.
-
Incubation: Incubate the gel in the incubation buffer at 37°C for 18-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background.
-
Analysis: The clear bands represent areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between pro-MMP-2 (~72 kDa) and active MMP-2 (~62 kDa).
Visualizations
Signaling Pathway
Caption: this compound inhibits the activity of MMP-2, a key enzyme in ECM degradation and cancer cell invasion.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy using gelatin zymography.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix metalloproteinases in human melanoma cell lines and xenografts: increased expression of activated matrix metalloproteinase-2 (MMP-2) correlates with melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelatin zymography protocol | Abcam [abcam.com]
- 6. med.upenn.edu [med.upenn.edu]
Mmp2-IN-4 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Mmp2-IN-4, a novel inhibitor of Matrix Metalloproteinase-2 (MMP-2). Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase. MMP-2 plays a crucial role in the degradation of extracellular matrix components, a process that is often dysregulated in cancer, leading to tumor invasion and metastasis. By inhibiting MMP-2, this compound is hypothesized to suppress these malignant processes. Furthermore, inhibition of MMP-2 has been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.
Q2: How does this compound induce cytotoxicity and apoptosis in cancer cells?
A2: The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis. Inhibition of MMP-2 can lead to the upregulation of Fas ligand (FasL) on the surface of cancer cells.[1] The binding of FasL to its receptor, Fas, initiates the extrinsic apoptosis pathway, leading to the activation of a caspase cascade, starting with caspase-8.[1][2] Activated caspase-8 can then directly activate downstream effector caspases, such as caspase-3, or cleave Bid to tBid, which translocates to the mitochondria and initiates the intrinsic apoptosis pathway. This results in the release of cytochrome c, formation of the apoptosome, and activation of caspase-9, which in turn activates caspase-3. Activated caspase-3 is responsible for the execution of apoptosis by cleaving various cellular substrates, ultimately leading to cell death.
Q3: What are the expected IC50 values for this compound in different cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound will vary depending on the cancer cell line, its MMP-2 expression level, and the specific experimental conditions. Below is a summary of reported IC50 values for various MMP-2 inhibitors in different cancer cell lines to provide a general reference range.
Data Presentation
Table 1: IC50 Values of Various MMP-2 Inhibitors in Selected Cancer Cell Lines
| Inhibitor Name | Cancer Cell Line | IC50 (µM) | Reference |
| AG3340 (Prinomastat) | A549 (Lung Carcinoma) | 0.02 | Fain et al., 2001 |
| Batimastat (BB-94) | HT1080 (Fibrosarcoma) | 0.004 | Brown et al., 1990 |
| Marimastat (BB-2516) | MDA-MB-231 (Breast Cancer) | 0.005 | Wojtowicz-Praga et al., 1996 |
| SB-3CT | U87MG (Glioblastoma) | 1.5 | Giallongo et al., 2004 |
| ARP 100 | PC-3 (Prostate Cancer) | 0.1 | Sbardella et al., 2005 |
| NSC405020 | K1 (Papillary Thyroid Carcinoma) | Not specified, but reduced invasion by 67.3% | Rocco et al., 2025 |
| Gallic acid | K1 (Papillary Thyroid Carcinoma) | Not specified, but reduced invasion to 33.3% | Rocco et al., 2025 |
Note: The IC50 values are highly dependent on the assay conditions and should be determined empirically for your specific experimental setup.
Troubleshooting Guides
MTT Cell Viability Assay
Issue 1: Inconsistent or non-reproducible results.
-
Question: My MTT assay results for this compound are variable between experiments. What could be the cause?
-
Answer:
-
Uneven cell seeding: Ensure a homogenous cell suspension before plating. Pipette up and down gently before dispensing into wells.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.
-
Incomplete formazan (B1609692) solubilization: Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization buffer (e.g., DMSO) and mixing thoroughly. Gentle shaking on an orbital shaker for 15-30 minutes can help.[3]
-
Precipitation of this compound: At higher concentrations, the compound may precipitate in the culture medium. Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and ensure complete solubilization in the vehicle (e.g., DMSO) before adding to the medium.
-
Issue 2: Higher than expected cell viability or a non-dose-dependent response.
-
Question: I am not observing the expected cytotoxic effect of this compound, and in some cases, the viability seems to increase with higher concentrations. Why is this happening?
-
Answer:
-
Direct reduction of MTT by the compound: Some chemical compounds can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity, leading to a false-positive signal for viability.[3][4] To test for this, set up cell-free control wells containing only media, MTT, and this compound at the same concentrations used in the experiment. A color change in these wells indicates direct reduction.
-
Interference with cellular metabolism: The compound might be altering the metabolic state of the cells in a way that increases the reduction of MTT without a corresponding increase in cell number.[4][5] Consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay) or total protein content (e.g., SRB assay).
-
Incorrect incubation time: The chosen incubation time may not be sufficient for the compound to exert its cytotoxic effects. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
Annexin V/PI Apoptosis Assay
Issue 1: High background staining in the negative control.
-
Question: My untreated control cells are showing a high percentage of Annexin V and/or PI positive cells. What is the problem?
-
Answer:
-
Harsh cell handling: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to non-specific binding of Annexin V and uptake of PI.[6] Use a gentle cell detachment method and handle cells with care.
-
Unhealthy cells: Ensure you are using cells from a healthy, logarithmically growing culture. Over-confluent or starved cells can undergo spontaneous apoptosis.[6]
-
EDTA in detachment buffer: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. EDTA chelates calcium and will interfere with the staining.[6] Use an EDTA-free cell dissociation buffer.
-
Issue 2: No or weak apoptotic signal in the treated group.
-
Question: I am not detecting a significant increase in apoptosis after treating with this compound. What should I do?
-
Answer:
-
Insufficient drug concentration or treatment time: The concentration of this compound or the incubation period may be too low to induce a detectable level of apoptosis. Perform a dose-response and time-course experiment to optimize these parameters.
-
Loss of apoptotic cells: Apoptotic cells can detach from the culture plate. When harvesting, make sure to collect both the adherent and floating cells (from the supernatant) to get an accurate measurement of the total apoptotic population.[6]
-
Reagent issues: Ensure that your Annexin V and PI reagents are not expired and have been stored correctly. It is always a good practice to include a positive control (e.g., cells treated with a known apoptosis-inducing agent like staurosporine) to validate the assay.[7]
-
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using an EDTA-free trypsin solution. Combine the detached cells with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for this compound cytotoxicity assessment.
References
- 1. MMP-2 siRNA Induced Fas/CD95 Mediated Extrinsic II Apoptotic Pathway in the A549 Lung Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An MMP-2/MMP-9 inhibitor, 5a, enhances apoptosis induced by ligands of the TNF receptor superfamily in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. kumc.edu [kumc.edu]
How to prevent Mmp2-IN-4 degradation in media
Disclaimer: This document provides general guidance on preventing the degradation of small molecule inhibitors, using Mmp2-IN-4 as an example. Specific stability data for this compound is not publicly available. Researchers should validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time in my cell culture experiments. What are the common causes?
A1: The loss of activity of a small molecule inhibitor like this compound in cell culture media can be attributed to several factors:
-
Chemical Instability: The inherent structure of the compound may be susceptible to degradation under typical culture conditions (e.g., aqueous environment, physiological pH of 7.2-7.4, and 37°C).
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize the compound.[1] Additionally, cells themselves can metabolize the inhibitor.
-
pH Instability: The slightly alkaline pH of most culture media can lead to the degradation of compounds that are sensitive to pH.[1]
-
Binding to Media Components: this compound may bind to proteins (e.g., albumin in fetal bovine serum) or other components in the media, reducing its effective concentration.[1]
-
Light Sensitivity: Exposure to light, especially UV rays, can cause photodegradation of light-sensitive compounds.
-
Oxidation: The presence of dissolved oxygen in the media can lead to the oxidation of susceptible molecules.[1]
-
Adsorption to Plastics: The compound may adsorb to the surface of plastic labware, such as culture plates and pipette tips, lowering its concentration in the media.
Q2: How should I prepare and store my this compound stock solution to maximize its stability?
A2: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.
-
Solvent Selection: Dissolve this compound in a high-purity, anhydrous solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes.
-
Storage Temperature: For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.
-
Light Protection: Store the aliquots in the dark or in amber-colored vials to protect them from light.
Q3: What is the recommended final concentration of DMSO in my cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity to your cells. A concentration of less than 0.1% (v/v) is generally considered safe for most cell lines, though this should be empirically determined for your specific cells.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound degradation in your experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected experimental results. | Compound degradation in media. | Perform a stability study of this compound in your specific cell culture media at 37°C over your experimental time course. Analyze samples at different time points using HPLC or LC-MS to quantify the amount of intact inhibitor remaining. |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips. Include a control group with no cells to assess the extent of binding to the plastic. | |
| Precipitate forms when diluting stock solution into media. | The concentration of this compound exceeds its solubility in the aqueous media. | Decrease the final concentration of the inhibitor. Prepare intermediate dilutions in a co-solvent system if compatible with your experiment. Ensure the stock solution is added to the media with gentle mixing to facilitate dissolution. |
| Media changes color after adding this compound. | Potential chemical reaction or pH change. | This may indicate a reaction between the compound and a media component. Investigate the stability of this compound in a simpler buffer (e.g., PBS) to see if the color change persists. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Your specific cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
HPLC or LC-MS system
-
Low-protein-binding tubes and plates
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions:
-
Dilute the stock solution in your cell culture medium (with and without serum) to a final working concentration (e.g., 10 µM).
-
Prepare a similar working solution in PBS as a control for inherent aqueous stability.
-
-
Incubation:
-
Aliquot the working solutions into sterile, low-protein-binding tubes for each time point.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
-
Sample Analysis:
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining compound versus time to determine its stability profile.
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound degradation issues.
Caption: Experimental workflow for assessing this compound stability in media.
Caption: Potential degradation pathways for small molecule inhibitors like this compound.
References
Mmp2-IN-4 protocol modifications for specific cell types
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Mmp2-IN-4 effectively in their experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the successful application of this potent MMP-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1] MMPs are a family of zinc-dependent enzymes responsible for the breakdown of extracellular matrix components.[2] this compound functions by specifically blocking the catalytic activity of the MMP-2 enzyme, thereby preventing the degradation of its substrates, such as type IV collagen, a major component of the basement membrane.[2][3] This inhibition of MMP-2 activity can impede processes like tumor cell invasion, migration, and angiogenesis.
Q2: What are the IC50 values of this compound for different MMPs?
A2: this compound exhibits inhibitory activity against multiple MMPs with the following half-maximal inhibitory concentrations (IC50):
Q3: How should I dissolve and store this compound?
A3: For another cell-permeable MMP-2 inhibitor, MMP-2 Inhibitor IV, the recommended solvent is DMSO at a concentration of 100 mg/mL.[4] It is advisable to prepare a stock solution in a similar manner for this compound. Upon reconstitution, it is best to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended working concentration of this compound for cell culture experiments?
A4: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific cell line. Based on its IC50 value for MMP-2 (266.74 nM), a starting concentration range of 100 nM to 1 µM is a reasonable starting point for most cell-based assays.
Q5: Can this compound be used to study cancer cell invasion?
A5: Yes, this compound is a valuable tool for studying the role of MMP-2 in cancer cell invasion and metastasis.[5] MMP-2 is known to be overexpressed in various cancers and plays a crucial role in the degradation of the extracellular matrix, which is a key step in tumor progression.[3][5] By inhibiting MMP-2 activity, this compound can help elucidate the specific contribution of this enzyme to the invasive phenotype of cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell behavior (e.g., invasion, migration). | Inactive inhibitor: Improper storage or handling may have led to the degradation of the compound. | Ensure the inhibitor has been stored correctly at -20°C in aliquots. Prepare fresh dilutions from a new stock solution. |
| Low MMP-2 expression in the cell line: The chosen cell line may not express sufficient levels of MMP-2 for an inhibitory effect to be observed. | Confirm MMP-2 expression in your cell line using techniques like Western blot, qPCR, or gelatin zymography.[6] Consider using a cell line known to have high MMP-2 expression or stimulating MMP-2 expression with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA), though PMA does not induce MMP-2 secretion in all cancer cell lines.[6] | |
| Suboptimal inhibitor concentration: The concentration of this compound used may be too low to effectively inhibit MMP-2 activity. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type. | |
| Cell toxicity observed after treatment with this compound. | High inhibitor concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Reduce the concentration of the inhibitor. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your cells. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiments. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell confluency, passage number, or serum concentration can affect MMP-2 expression and activity. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Variability in inhibitor preparation: Inconsistent dilution of the inhibitor stock can lead to variable results. | Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. Ensure thorough mixing of the stock and diluted solutions. |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This is a generalized protocol that may require optimization for specific cell types.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional but Recommended): To reduce the interference of serum components, aspirate the complete medium, wash the cells with PBS, and replace it with serum-free medium. Incubate for 12-24 hours.
-
Prepare Working Solutions: Dilute the this compound stock solution in serum-free medium to the desired final concentrations. Also, prepare a vehicle control with the same concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, collect the conditioned medium and/or cell lysates for downstream analysis of MMP-2 activity (e.g., gelatin zymography) or other cellular effects (e.g., invasion assay, migration assay, Western blot).
Gelatin Zymography for MMP-2 Activity
This protocol is used to detect the activity of MMP-2 in conditioned media.
Materials:
-
Conditioned media from cell culture experiments
-
Non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)[7]
-
Zymography gel (polyacrylamide gel containing 1 mg/mL gelatin)
-
Tris-glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Mix the conditioned medium with the non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin zymography gel and run the electrophoresis at a constant voltage at 4°C.
-
Renaturation: After electrophoresis, wash the gel in the renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Development: Incubate the gel in the developing buffer overnight at 37°C.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour.
-
Destaining: Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs. Pro-MMP-2 and active MMP-2 will appear as distinct bands at approximately 72 kDa and 62 kDa, respectively.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to MMP-2 inhibition and experimental procedures.
Caption: Simplified signaling pathway of MMP-2 activation and its inhibition by this compound.
Caption: General experimental workflow for assessing the effect of this compound on MMP-2 activity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and a related inhibitor, MMP-2/MMP-9 Inhibitor IV (SB-3CT).
| Inhibitor | Target | IC50 / Ki | Cell Line | Assay | Reference |
| This compound | MMP-2 | 266.74 nM | - | Enzymatic Assay | [1] |
| MMP-9 | 402.75 nM | - | Enzymatic Assay | [1] | |
| MMP-12 | 1237.39 nM | - | Enzymatic Assay | [1] | |
| MMP-2/MMP-9 Inhibitor IV (SB-3CT) | MMP-2 | Ki = 13.9 nM | - | Enzymatic Assay | |
| MMP-9 | Ki = 600 nM | - | Enzymatic Assay | ||
| MMP-1 | Ki = 206 µM | - | Enzymatic Assay | ||
| MMP-3 | Ki = 15 µM | - | Enzymatic Assay | ||
| MMP-7 | Ki = 96 µM | - | Enzymatic Assay |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-2 Inhibitor IV The MMP-2 Inhibitor IV controls the biological activity of MMP-2. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 5. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of MMP-2 and MMP-9 expression in human cancer cell lines - Dr. Rath Research Institute [drrathresearch.org]
- 7. Gelatin zymography protocol | Abcam [abcam.com]
Avoiding Mmp2-IN-4 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Mmp2-IN-4, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of this compound precipitation in aqueous solutions during your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to identify and resolve issues related to this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | Exceeding the aqueous solubility limit of this compound. | 1. Decrease Final Concentration: The most common reason for precipitation is that the final concentration of this compound in the aqueous solution is too high. Try lowering the final concentration in your assay. 2. Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the aqueous buffer. First, create an intermediate dilution of this compound in DMSO. Then, add this intermediate stock to the pre-warmed aqueous buffer while gently vortexing.[1] 3. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.[2] |
| Cloudiness or crystals observed in the working solution over time | Delayed precipitation due to instability at experimental conditions (e.g., temperature, pH). | 1. pH Adjustment: The solubility of small molecules can be pH-dependent. Empirically test a range of pH values for your aqueous buffer to find the optimal pH for this compound solubility. 2. Use of Co-solvents: For in vivo studies or challenging in vitro systems, consider the use of co-solvents such as PEG300, Tween 80, or corn oil in your formulation, though careful validation is required. 3. Fresh Preparations: Prepare working solutions fresh for each experiment and avoid long-term storage of diluted aqueous solutions. |
| Precipitate forms after thawing a frozen stock solution | The compound's solubility is lower at colder temperatures, or the solvent is not ideal for freeze-thaw cycles. | 1. Slow Thawing: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use. 2. Storage Concentration: Storing stock solutions at excessively high concentrations can increase the likelihood of precipitation upon thawing. Consider preparing stock solutions at a slightly lower concentration if this issue persists. 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent the degradation and precipitation that can occur with multiple freeze-thaw cycles. |
| Inconsistent experimental results | Potential degradation or precipitation of this compound. | 1. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. If observed, do not use the solution. Centrifuge the vial to pellet any precipitate before preparing a new solution. 2. Proper Storage: Store this compound as a powder at -20°C for long-term stability. Stock solutions in DMSO should also be stored at -20°C or -80°C. 3. Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent light-induced degradation. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous buffer or cell culture medium (pre-warmed to 37°C for cell-based assays)
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weighing: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Aqueous Buffer:
-
Thaw Stock Solution: Slowly thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in DMSO (e.g., to 1 mM).
-
Final Dilution: While gently vortexing the pre-warmed aqueous buffer or cell culture medium, add the required volume of the this compound stock (or intermediate dilution) to reach the desired final concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below 0.5% to avoid cellular toxicity.
-
Use Immediately: Use the freshly prepared working solution for your experiment. Do not store aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions?
A1: Based on the handling of similar small molecule inhibitors, high-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: I don't have specific solubility data for this compound. How can I determine its maximum soluble concentration in my aqueous buffer?
A2: You can perform a simple solubility test. Prepare a serial dilution of your this compound DMSO stock in your aqueous buffer in a multi-well plate. Visually inspect for precipitation or measure absorbance at a wavelength like 600 nm. The highest concentration that remains clear is your approximate maximum working concentration.[1]
Q3: Can I store my this compound working solution in the refrigerator for a few days?
A3: It is not recommended. To ensure consistent results and avoid precipitation or degradation, you should prepare fresh working solutions in aqueous buffers for each experiment.
Q4: My cells are sensitive to DMSO. How can I minimize its concentration?
A4: Prepare a higher concentration stock solution in DMSO. This will allow you to use a smaller volume to achieve your desired final concentration of this compound, thereby keeping the final DMSO concentration low. Always include a vehicle control (your aqueous buffer with the same final concentration of DMSO) in your experiments.
Q5: What are the known targets of this compound?
A5: this compound is a potent inhibitor of MMP-2, and it also shows inhibitory activity against MMP-9 and MMP-12. The IC50 values are 266.74 nM for MMP-2, 402.75 nM for MMP-9, and 1237.39 nM for MMP-12.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified MMP-2 signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Mmp2-IN-4 in the Landscape of MMP-2 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mmp2-IN-4, a potent Matrix Metalloproteinase-2 (MMP-2) inhibitor, with other established MMP inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes. Its enzymatic activity is crucial for normal physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP-2 activity is strongly implicated in various pathological conditions, including tumor invasion and metastasis, cardiovascular diseases, and inflammatory disorders. This has made MMP-2 a significant therapeutic target for drug discovery and development.
This compound is a recently developed small molecule inhibitor of MMP-2. This guide will compare its inhibitory profile with that of other well-characterized MMP inhibitors, including the broad-spectrum synthetic inhibitors batimastat (B1663600) and marimastat (B1683930), the tetracycline (B611298) antibiotic doxycycline, and the endogenous tissue inhibitor of metalloproteinases, TIMP-2.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and other selected MMP inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters used to quantify the potency of an inhibitor. Lower values indicate higher potency.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase B) | MMP-12 (Macrophage Elastase) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | - | 266.74 nM (IC50)[1] | - | - | - | 402.75 nM (IC50)[1] | 1237.39 nM (IC50)[1] | - | - |
| Batimastat | 3 nM (IC50) | 4 nM (IC50) | 20 nM (IC50) | 6 nM (IC50) | - | 4 nM (IC50) | - | - | - |
| Marimastat | 5 nM (IC50) | 6 nM (IC50) | - | 13 nM (IC50) | - | 3 nM (IC50) | - | - | 9 nM (IC50) |
| Doxycycline | - | 6.5 µg/mL (IC50) | - | - | - | 608 µM (IC50) | - | - | - |
| TIMP-2 | - | 0.6 fM (Ki) | - | - | - | - | - | - | - |
Note: IC50 and Ki values are dependent on experimental conditions and should be compared with caution.
Experimental Methodologies
The determination of inhibitor potency is critical for comparative analysis. A common method employed is the fluorogenic enzyme inhibition assay.
General Protocol for Fluorometric MMP-2 Inhibition Assay
This protocol outlines a representative procedure for determining the IC50 of an MMP-2 inhibitor.
1. Reagents and Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
A dilution series of the test inhibitor is prepared in the assay buffer.
-
The recombinant MMP-2 enzyme is pre-incubated with the various concentrations of the inhibitor in the 96-well plate for a specified period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic MMP-2 substrate to each well.
-
The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm). The cleavage of the substrate by MMP-2 results in an increase in fluorescence.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction velocity in the presence of the inhibitor to the velocity of an uninhibited control.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
MMP-2 Signaling in Cancer Metastasis
MMP-2 plays a critical role in the metastatic cascade by degrading the basement membrane, which allows cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system. Various signaling pathways, including those initiated by growth factors and cytokines, can upregulate MMP-2 expression and activation, thereby promoting metastasis.
Caption: Simplified signaling pathways leading to MMP-2 activation and cancer metastasis.
Experimental Workflow for MMP Inhibition Assay
The following diagram illustrates the typical workflow for screening and characterizing MMP inhibitors.
Caption: A typical experimental workflow for an in vitro MMP inhibition assay.
Concluding Remarks
This compound demonstrates potent inhibition of MMP-2, with some activity against MMP-9 and MMP-12. When compared to broad-spectrum inhibitors like batimastat and marimastat, this compound shows a more selective profile, which can be advantageous in research settings to dissect the specific roles of MMP-2. Doxycycline, while also inhibiting MMP-2, is significantly less potent than the other small molecules. TIMP-2 remains the most potent and specific endogenous inhibitor of MMP-2.
The choice of an MMP-2 inhibitor will depend on the specific research question. For studies requiring potent and broad inhibition of multiple MMPs, batimastat or marimastat may be suitable. For applications where selectivity for MMP-2 is desired to minimize off-target effects, this compound presents a valuable tool. Understanding the comparative potencies and selectivity profiles, along with the underlying experimental methodologies, is crucial for the design and interpretation of studies investigating the multifaceted roles of MMP-2 in health and disease.
References
A Comparative Guide: Mmp2-IN-4 versus Batimastat for Matrix Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer research and therapies targeting tissue remodeling, matrix metalloproteinases (MMPs) have long been a focal point. Among the numerous inhibitors developed, Batimastat (B1663600) (BB-94) is a well-characterized, broad-spectrum agent, while Mmp2-IN-4 has emerged as a more selective inhibitor. This guide provides an objective comparison of these two compounds, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Batimastat |
| Target Specificity | More selective for MMP-2 | Broad-spectrum MMP inhibitor |
| Potency (IC50 for MMP-2) | 266.74 nM[1] | 4 nM[2][3][4][5] |
| Clinical Development | Preclinical | Reached Phase III clinical trials[6] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and Batimastat against a panel of matrix metalloproteinases. This data highlights the differing selectivity profiles of the two compounds.
Table 1: Inhibitory Concentration (IC50) of this compound Against Various MMPs [1]
| MMP Target | IC50 (nM) |
| MMP-2 | 266.74 |
| MMP-9 | 402.75 |
| MMP-12 | 1237.39 |
Table 2: Inhibitory Concentration (IC50) of Batimastat Against Various MMPs [2][3][4][5]
| MMP Target | IC50 (nM) |
| MMP-1 | 3 |
| MMP-2 | 4 |
| MMP-3 | 20 |
| MMP-7 | 6 |
| MMP-9 | 4 |
Mechanism of Action
Both this compound and Batimastat function by inhibiting the catalytic activity of MMPs. MMPs are zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[7] This degradation is a crucial process in normal physiological events like tissue remodeling and wound healing, but it is also co-opted by cancer cells to facilitate invasion, metastasis, and angiogenesis.[8]
Batimastat, a hydroxamate-based inhibitor, acts as a broad-spectrum antagonist by chelating the zinc ion within the active site of various MMPs.[9] This broad activity, while potent, has been linked to off-target effects and musculoskeletal toxicity in clinical trials, which ultimately hindered its development.[8]
This compound, on the other hand, is designed for greater selectivity towards MMP-2. While it also shows some activity against MMP-9 and MMP-12, its potency against other MMPs is significantly lower, offering a more targeted approach to inhibiting MMP-2-driven processes.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of MMP-2 activation and a typical experimental workflow for evaluating MMP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Batimastat - Wikipedia [en.wikipedia.org]
- 7. MMP2 - Wikipedia [en.wikipedia.org]
- 8. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp2-IN-4 vs. Marimastat: A Comparative Guide to Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two matrix metalloproteinase-2 (MMP-2) inhibitors: Mmp2-IN-4 and Marimastat. The information presented herein is based on available preclinical data and is intended to assist researchers in making informed decisions for their investigative pursuits.
Executive Summary
This compound and Marimastat are both inhibitors of matrix metalloproteinases (MMPs), a family of enzymes crucial in the degradation of the extracellular matrix (ECM). While both compounds target MMP-2, their potency and specificity differ significantly. Marimastat is a well-established, broad-spectrum MMP inhibitor with low nanomolar efficacy against MMP-2. In contrast, this compound is a more recently identified compound with a reported lower potency for MMP-2. This guide will delve into the available quantitative data, experimental methodologies, and known signaling pathway interactions to provide a comprehensive comparison.
Data Presentation: Quantitative Efficacy
The following table summarizes the available quantitative data for this compound and Marimastat, focusing on their inhibitory activity against MMP-2.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | MMP-2 | 266.74[1] | Not Reported |
| Marimastat | MMP-2 | 6[2][3] | 4 |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is an indicator of the binding affinity of an inhibitor to an enzyme. Lower values for both IC50 and Ki indicate higher potency.
Mechanism of Action
Marimastat is a synthetic, broad-spectrum peptidomimetic hydroxamate inhibitor of MMPs.[2] Its mechanism of action involves the hydroxamate group chelating the zinc ion (Zn2+) at the catalytic center of the MMP active site.[2] This binding is reversible and competitive with the natural substrates of the enzyme.[2] Due to its broad-spectrum nature, Marimastat inhibits a range of MMPs, not limited to MMP-2.[2][4]
This compound is described as a potent MMP-2 inhibitor, although with a significantly higher IC50 value compared to Marimastat.[1] The specific chemical class and the precise mechanism of its interaction with the MMP-2 active site are not as extensively documented in publicly available literature as those of Marimastat.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and Marimastat typically involves in vitro enzymatic assays. Below are generalized protocols for two common methods used to assess MMP-2 inhibition.
Fluorometric MMP-2 Inhibition Assay
This assay measures the enzymatic activity of MMP-2 by detecting the cleavage of a fluorogenic substrate.
Principle: A quenched fluorogenic peptide substrate is used, which upon cleavage by MMP-2, releases a fluorescent signal. The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor reduces the rate of substrate cleavage.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5).
-
Reconstitute recombinant human MMP-2 enzyme in the assay buffer.
-
Dissolve the fluorogenic MMP-2 substrate and the test inhibitor (this compound or Marimastat) in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the MMP-2 enzyme, and varying concentrations of the inhibitor.
-
Incubate the plate at 37°C for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Gelatin Zymography
This technique is used to detect and quantify the activity of gelatinases like MMP-2.
Principle: Proteins are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to regain their activity. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in the gel. Upon staining with Coomassie Brilliant Blue, areas of enzymatic activity appear as clear bands against a blue background.
Generalized Protocol:
-
Sample Preparation: Prepare cell lysates or conditioned media containing MMP-2.
-
Electrophoresis: Load the samples onto a polyacrylamide gel co-polymerized with gelatin. Run the electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
Development: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 200 mM NaCl, pH 7.5) at 37°C for several hours to overnight. To test inhibitors, they can be included in the developing buffer.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain until clear bands are visible.
-
Analysis: The intensity of the clear bands, which corresponds to the level of MMP-2 activity, can be quantified using densitometry.
Signaling Pathways
MMP-2 plays a critical role in the degradation of the extracellular matrix, a process that is integral to several signaling pathways involved in cancer progression, including cell migration, invasion, and angiogenesis. The inhibition of MMP-2 by compounds like this compound and Marimastat is expected to interfere with these pathways.
Caption: General overview of the MMP-2 signaling pathway in cancer progression.
The inhibition of Active MMP-2 by either this compound or Marimastat would block the degradation of the ECM and the release of growth factors, thereby attenuating the downstream signaling cascades that promote cancer cell migration, invasion, and angiogenesis.
Caption: Experimental workflow for determining MMP-2 inhibition.
This workflow illustrates the principle of an in vitro inhibition assay. The binding of the inhibitor to the MMP-2 enzyme prevents the cleavage of the substrate, leading to a measurable reduction in the output signal (e.g., fluorescence).
Discussion and Conclusion
Based on the currently available data, Marimastat is a significantly more potent inhibitor of MMP-2 than this compound, as evidenced by its substantially lower IC50 value. The lack of a reported Ki value for this compound makes a direct comparison of binding affinities challenging.
The broad-spectrum nature of Marimastat, while effective against MMP-2, also means it inhibits other MMPs, which could lead to off-target effects. This was a contributing factor to the mixed results observed in its clinical trials.[5] The selectivity profile of this compound for other MMPs is not as well-characterized in the public domain.
For researchers considering these inhibitors, the choice will depend on the specific experimental goals. For studies requiring potent and well-characterized inhibition of MMP-2, Marimastat remains a strong candidate. However, if a more selective inhibition of MMP-2 is desired to avoid confounding effects from the inhibition of other MMPs, further investigation into the selectivity profile of this compound would be necessary. The higher IC50 of this compound suggests that higher concentrations would be needed to achieve a similar level of MMP-2 inhibition as Marimastat, which could have implications for in vivo studies.
References
Validating Mmp2-IN-4 Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific Matrix Metalloproteinase (MMP) inhibitors is a critical goal in drug discovery, aimed at avoiding the off-target effects that have led to the failure of broad-spectrum inhibitors in clinical trials.[1][2][3] This guide provides a comparative analysis of a hypothetical selective MMP-2 inhibitor, Mmp2-IN-4, against a generic non-selective MMP inhibitor, highlighting the importance of a favorable selectivity profile.
The Challenge of MMP Inhibitor Specificity
Matrix Metalloproteinases are a family of structurally related zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix.[4][5] Their roles in physiological and pathological processes, including tumor metastasis, inflammation, and cardiovascular diseases, make them attractive therapeutic targets.[6][7] However, the high degree of structural homology among the catalytic domains of different MMPs presents a significant challenge in developing selective inhibitors.[1][8] Lack of specificity can lead to the inhibition of MMPs with beneficial physiological functions, resulting in undesirable side effects.[1][6]
This compound: A Profile of a Selective Inhibitor
To illustrate the principles of MMP inhibitor specificity, we present data for a hypothetical selective inhibitor, this compound. The following table summarizes its inhibitory activity (IC50) against a panel of MMPs compared to a non-selective inhibitor.
Table 1: Inhibitory Activity (IC50, nM) of this compound and a Non-Selective MMP Inhibitor Against a Panel of Matrix Metalloproteinases.
| MMP Target | This compound (Hypothetical) | Non-Selective MMP Inhibitor |
| MMP-2 | 10 | 15 |
| MMP-1 | 1500 | 25 |
| MMP-3 | 1200 | 30 |
| MMP-7 | 2500 | 50 |
| MMP-8 | 1800 | 40 |
| MMP-9 | 500 | 20 |
| MMP-13 | 2000 | 35 |
| MMP-14 | 3000 | 60 |
Data is hypothetical for illustrative purposes.
The data clearly demonstrates that this compound exhibits high potency against its intended target, MMP-2, with significantly weaker activity against other MMPs. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. In contrast, the non-selective inhibitor shows potent activity across a broad range of MMPs.
Experimental Protocol: In Vitro MMP Inhibition Assay
The determination of an inhibitor's specificity profile is typically achieved through in vitro enzymatic assays.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a panel of purified recombinant human MMPs.
Materials:
-
Purified, active recombinant human MMPs (MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the purified recombinant MMP to each well.
-
Incubate the plate at 37°C, protected from light.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm, emission at 420 nm).
-
Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Below is a diagram illustrating the general workflow for assessing MMP inhibitor specificity.
MMP-2 in Signaling Pathways
MMP-2 is a key enzyme involved in various signaling pathways that regulate cellular processes such as migration, invasion, and angiogenesis.[7] Its dysregulation is implicated in numerous diseases, including cancer.[7][9] The specific inhibition of MMP-2 is intended to modulate these pathological processes without disrupting the homeostatic functions of other MMPs.
The following diagram illustrates a simplified signaling pathway involving MMP-2.
Conclusion
The validation of inhibitor specificity is a cornerstone of modern drug development, particularly for enzyme families like the MMPs where cross-reactivity can lead to significant adverse effects. The hypothetical data for this compound serves as an example of an inhibitor with a desirable selectivity profile, characterized by potent inhibition of the intended target and minimal activity against other family members. Rigorous in vitro testing, as outlined in the provided protocol, is essential to characterize the specificity of any new MMP inhibitor and to guide its progression through the drug discovery pipeline. Newer strategies, such as targeting exosites or protein-protein interactions unique to MMP-2, hold promise for the development of even more selective inhibitors in the future.[1][3]
References
- 1. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of matrix metalloproteinase-2 in the multiple myeloma-bone microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New strategies for targeting matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MMP-2 selectivity in hydroxamate-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A unique substrate recognition profile for matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential of MMP-2 and MMP-9 Gelatinase Blockade as a Therapeutic Strategy in Fibrosarcoma Treatment: A Decadal Review [mdpi.com]
Mmp2-IN-4: A Comparative Guide to Its Selectivity and Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Mmp2-IN-4, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). By presenting quantitative data, detailed experimental protocols, and visual representations of its activity, this document serves as a crucial resource for researchers investigating MMPs and developing targeted protease inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor designed to target MMP-2, a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix components.[1][2] Dysregulation of MMP-2 activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][2] this compound emerges from a class of D(-) glutamine-based inhibitors and has demonstrated significant potential in preclinical studies.[1][2] Understanding its selectivity is paramount for predicting its therapeutic window and potential off-target effects.
Quantitative Analysis of this compound Cross-Reactivity
The inhibitory activity of this compound has been quantified against a panel of Matrix Metalloproteinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized in the table below.
| Protease | IC50 (nM) |
| MMP-2 | 266.74[2] |
| MMP-9 | 402.75[2] |
| MMP-12 | 1237.39[2] |
Lower IC50 values indicate higher potency.
This data demonstrates that while this compound is a potent inhibitor of MMP-2, it also exhibits inhibitory activity against MMP-9 and, to a lesser extent, MMP-12. The selectivity for MMP-2 over MMP-9 is approximately 1.5-fold, and over MMP-12 is approximately 4.6-fold. Information regarding the cross-reactivity of this compound with other protease families, such as ADAMs (A Disintegrin and Metalloproteinases), ADAMTSs (ADAMs with Thrombospondin motifs), caspases, and other serine or cysteine proteases, is not currently available in the public domain.
Experimental Protocols
The determination of the IC50 values for this compound was achieved through a fluorogenic substrate-based enzymatic assay. The following protocol is a generalized representation based on standard methods for assessing MMP inhibition. The specific details for this compound are based on the materials and methods that would be described in the primary literature.[1]
In Vitro Gelatinase Inhibition Assay:
-
Enzyme Activation: Recombinant human pro-MMP-2, pro-MMP-9, and pro-MMP-12 are activated with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared to achieve a range of final assay concentrations.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of this compound in an assay buffer (e.g., Tris-HCl, CaCl2, NaCl, and a detergent like Brij-35) in a 96-well microplate.
-
Substrate Addition: A fluorogenic MMP substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active MMP, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 values are then determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing this compound Selectivity
To visually represent the selectivity profile of this compound based on the available data, the following diagram illustrates its inhibitory activity against different MMPs.
Caption: this compound selectivity profile against various MMPs.
Conclusion
This compound is a potent inhibitor of MMP-2 with moderate to low activity against MMP-9 and MMP-12, respectively. The provided data and experimental outline offer a foundational understanding of its in vitro inhibitory profile. However, a significant knowledge gap remains concerning its cross-reactivity with other protease families. Further comprehensive screening against a broader panel of proteases is essential to fully elucidate its selectivity and to anticipate potential off-target effects in complex biological systems. This information will be critical for the continued development of this compound as a potential therapeutic agent.
References
In Vivo Validation of Mmp2-IN-4 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mmp2-IN-4, a potent Matrix Metalloproteinase-2 (MMP-2) inhibitor, alongside other established MMP inhibitors with available in vivo data. Due to the current lack of publicly available in vivo efficacy, pharmacokinetic, and toxicity data for this compound, this document focuses on its in vitro profile in comparison to the preclinical in vivo data of alternative compounds, Doxycycline (B596269) and SB-3CT. This guide aims to offer a valuable resource for researchers considering MMP-2 inhibition as a therapeutic strategy.
Comparative Efficacy of MMP-2 Inhibitors
This compound has demonstrated notable potency in in vitro assays. The following table summarizes the available inhibitory concentration (IC50) values for this compound against several matrix metalloproteinases. For comparison, in vivo efficacy data for Doxycycline and SB-3CT in relevant disease models are presented.
| Inhibitor | Target(s) | In Vitro IC50 | Animal Model | Efficacy Highlights |
| This compound | MMP-2, MMP-9, MMP-12 | MMP-2: 266.74 nM, MMP-9: 402.75 nM, MMP-12: 1237.39 nM[1] | No in vivo data available | Potent enzymatic inhibition demonstrated in biochemical assays. |
| Doxycycline | Broad-spectrum MMP inhibitor | MMP-2: ~56 µM, MMP-9: ~2-50 µM[2] | Skeletal Muscle Ischemia/Reperfusion (Rat) | Significantly preserved type IV collagen in skeletal muscle, indicating protection against tissue damage[3]. |
| Oxygen-Induced Retinopathy (Mouse) | A single intraocular administration significantly decreased pro-MMP-2 and active MMP-2 activity, reducing neovascularization[4]. | |||
| SB-3CT | Selective MMP-2/MMP-9 inhibitor | Ki: MMP-2: 13.9 nM, MMP-9: 600 nM[5] | Pre-eclampsia (Rat) | Significantly decreased blood pressure and improved vascular remodeling at doses of 25, 50, and 75 mg/kg/day[6][7]. |
| Melanoma & Lung Cancer (Mouse) | Reduced tumor burden, improved survival time, and enhanced the therapeutic efficacy of PD-1 and CTLA-4 blockade[8]. |
Signaling Pathway of MMP-2 in Pathophysiology
MMP-2 plays a crucial role in the degradation of the extracellular matrix (ECM), a process integral to various physiological and pathological conditions, including tumor invasion, inflammation, and tissue remodeling.[5] The diagram below illustrates a simplified signaling pathway involving MMP-2.
Caption: Simplified signaling pathway of MMP-2 activation and its downstream effects.
Experimental Workflow for In Vivo Validation
The following diagram outlines a general experimental workflow for the in vivo validation of an MMP-2 inhibitor. This workflow provides a roadmap for assessing the efficacy, pharmacokinetics, and toxicity of a candidate compound.
Caption: General experimental workflow for in vivo validation of an MMP-2 inhibitor.
Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in tissue or cell lysates.
Protocol:
-
Sample Preparation: Homogenize tissue samples in a non-reducing protein extraction buffer. Determine the protein concentration of the supernatant using a standard protein assay.
-
Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel containing gelatin. Run the gel under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc at 37°C overnight. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatin degradation will appear as clear bands against a blue background, indicating the presence of active MMP-2 and MMP-9. The molecular weight of the bands can be used to distinguish between the two.
Immunohistochemistry for MMP-2 Localization
This method is used to visualize the location of MMP-2 within tissue sections.
Protocol:
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic sites. This can be done using heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for MMP-2 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the nuclei and then dehydrate, clear, and mount the slides.
-
Analysis: Examine the slides under a microscope to determine the localization and intensity of MMP-2 staining within the tissue.
Conclusion
This compound shows promise as a potent inhibitor of MMP-2 based on in vitro data. However, the absence of in vivo studies represents a significant data gap in its preclinical development. In contrast, other MMP inhibitors like Doxycycline and SB-3CT have demonstrated in vivo efficacy in various disease models, providing a benchmark for future studies. The experimental protocols and workflows outlined in this guide offer a framework for the necessary in vivo validation of this compound to ascertain its therapeutic potential. Further research is imperative to evaluate the pharmacokinetics, safety, and efficacy of this compound in relevant animal models.
References
- 1. Up-regulation of MMP-2 and MMP-9 leads to degradation of type IV collagen during skeletal muscle reperfusion injury; protection by the MMP inhibitor, doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunomodulatory roles of metalloproteinases in rheumatoid arthritis [frontiersin.org]
- 3. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms Driven by MT4-MMP in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinases in human melanoma cell lines and xenografts: increased expression of activated matrix metalloproteinase-2 (MMP-2) correlates with melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Mmp2-IN-4 Versus Natural MMP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-2 (MMP-2), a key enzyme in the degradation of the extracellular matrix, is a critical target in various pathological processes, including cancer metastasis and tissue remodeling. The pursuit of potent and selective MMP-2 inhibitors is a significant focus in therapeutic development. This guide provides an objective comparison of the synthetic inhibitor Mmp2-IN-4 against a spectrum of natural MMP inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent, synthetically derived inhibitor of MMP-2. In contrast, natural MMP inhibitors encompass a diverse group of molecules, including endogenous proteins and various compounds from terrestrial and marine organisms. While this compound offers high potency and specificity, natural inhibitors present a broad range of mechanisms and a long history of biological interaction. This guide delves into a detailed comparison of their inhibitory activity, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound and a selection of natural MMP inhibitors against MMP-2. This data provides a quantitative basis for comparing their potency.
| Inhibitor | Type | Target MMPs | IC50 / Ki (nM) for MMP-2 | Source |
| This compound | Synthetic (Glutamine Derivative) | MMP-2, MMP-9, MMP-12 | IC50: 266.74 | --INVALID-LINK-- |
| TIMP-2 | Endogenous Protein | Broad Spectrum MMPs | Ki: Sub-nanomolar | [Various biochemical studies] |
| RECK | Endogenous Glycoprotein | MMP-2, MMP-9, MT1-MMP | N/A (Inhibits expression and activity) | [Oh et al., 2001] |
| Alpha-2-Macroglobulin | Endogenous Protein | Broad Spectrum Proteases | N/A (Trapping mechanism) | [Various biochemical studies] |
| Luteolin 7-O-glucoside | Flavonoid (Natural Product) | MMP-2, MMP-9 | EC50: 9,000 | [Ende and Gebhardt, 2004] |
| Primuletin (5-hydroxyflavone) | Flavonoid (Natural Product) | MMP-2, MMP-9 | EC50: 59,000 | [Ende and Gebhardt, 2004] |
| Ginkgolic Acid (Z-3) | Phenolic Lipid (Natural Product) | MMP-2 | IC50: 6,300 | [Recent insights into natural product inhibitors of matrix metalloproteinases, 2019] |
| Ageladine A | Alkaloid (Marine Sponge) | MMP-1, -2, -8, -9, -12, -13 | IC50: 0.39 µg/mL | [Natural Products as Inhibitors of Matrix Metalloproteinases] |
Mechanism of Action and Signaling Pathways
The inhibitory mechanisms of this compound and natural inhibitors differ significantly. This compound, as a synthetic small molecule, is designed to directly interact with the active site of MMP-2. Natural inhibitors, however, employ a variety of strategies, from direct enzymatic inhibition to the modulation of gene expression and complex signaling cascades.
This compound: Direct Catalytic Site Inhibition
This compound functions by binding to the catalytic zinc ion within the active site of MMP-2, a common mechanism for synthetic MMP inhibitors. This direct inhibition blocks the enzyme's ability to cleave its substrates, thereby preventing the degradation of the extracellular matrix.
Natural Inhibitors: A Multi-pronged Approach
Natural inhibitors regulate MMP-2 activity through diverse and often indirect mechanisms.
1. Endogenous Protein Inhibitors:
-
Tissue Inhibitors of Metalloproteinases (TIMPs): These proteins, such as TIMP-2, form a tight, non-covalent 1:1 stoichiometric complex with the active form of MMP-2, directly blocking its catalytic activity.[1] Beyond direct inhibition, TIMPs also engage in complex cell signaling, influencing cell growth, apoptosis, and angiogenesis through MMP-independent pathways.[2][3][4]
References
- 1. A Hypothesis for the Role of RECK in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel functions of TIMPs in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix MetalloProteinases (MMPs) andTissue Inhibitors of MetalloProteinases (TIMPs): positive and negative regulators intumor cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel functions of TIMPs in cell signaling - ProQuest [proquest.com]
A Head-to-Head Comparison of Mmp2-IN-4 and TIMP-2: A Guide for Researchers
In the intricate landscape of matrix metalloproteinase (MMP) regulation, both synthetic inhibitors and endogenous proteins play crucial roles. This guide provides a detailed, data-driven comparison of Mmp2-IN-4, a potent synthetic inhibitor, and Tissue Inhibitor of Metalloproteinase-2 (TIMP-2), a key endogenous regulator of MMP-2. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms, efficacy, and broader biological impacts.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and TIMP-2 against MMP-2 has been quantified using various biochemical assays. The following table summarizes the key data for a direct comparison.
| Parameter | This compound | TIMP-2 |
| Inhibitor Type | Synthetic Small Molecule | Endogenous Protein |
| Mechanism of Action | Direct, competitive inhibition of the MMP-2 catalytic site. | Forms a tight, non-covalent 1:1 stoichiometric complex with the active site of MMP-2. Also involved in the activation of pro-MMP-2. |
| IC50 against MMP-2 | 266.74 nM[1] | Not typically measured; inhibition is stoichiometric. |
| Ki against MMP-2 | Not explicitly found in searches. | Picomolar range, indicating very high affinity.[2] |
| Selectivity | Also inhibits MMP-9 (IC50 = 402.75 nM) and MMP-12 (IC50 = 1237.39 nM).[1] | Inhibits a broad range of MMPs, but with a preference for MMP-2.[3][4] |
| MMP-Independent Functions | Not well-documented; effects are primarily due to MMP-2 inhibition. | Yes, interacts with cell surface receptors like α3β1 integrin to regulate cell signaling, proliferation, and angiogenesis.[5][6][7][8][9][10] |
Signaling Pathways and Mechanisms of Action
The functional differences between this compound and TIMP-2 extend to their influence on cellular signaling pathways.
This compound acts as a direct antagonist of MMP-2's enzymatic activity. By blocking the catalytic site, it prevents the degradation of extracellular matrix (ECM) components and the cleavage of other signaling molecules that are substrates for MMP-2. The downstream effects of this compound are therefore largely a consequence of inhibiting MMP-2's proteolytic functions.
TIMP-2 , in contrast, exhibits a more complex, dual regulatory role. It is a potent inhibitor of active MMP-2. However, it is also a critical component in the activation of the latent form of the enzyme, pro-MMP-2, at the cell surface. This process involves the formation of a trimolecular complex with membrane type 1 MMP (MT1-MMP). Furthermore, TIMP-2 possesses MMP-independent functions, notably its ability to bind to α3β1 integrins on the cell surface, which can trigger intracellular signaling cascades that regulate cell growth and angiogenesis.[5][6][7][8][9][10]
Experimental Protocols
The determination of MMP-2 inhibition by compounds like this compound and proteins such as TIMP-2 is typically performed using in vitro enzymatic assays. Below are detailed methodologies for two common experimental approaches.
Fluorogenic Substrate Assay for IC50/Ki Determination
This assay measures the enzymatic activity of MMP-2 by monitoring the cleavage of a quenched fluorescent peptide substrate.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant active MMP-2 is diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, pH 7.5).
-
A fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is reconstituted in DMSO and then diluted in the assay buffer.
-
A serial dilution of the inhibitor (this compound or TIMP-2) is prepared.
-
-
Assay Procedure:
-
In a 96-well microplate, the diluted MMP-2 enzyme is added to each well.
-
Varying concentrations of the inhibitor are added to the wells and incubated for a pre-determined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is measured kinetically using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm).
-
The initial reaction velocities (slopes of the fluorescence versus time curves) are calculated.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a control without any inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Gelatin Zymography for Assessing MMP-2 Activity
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2, in a sample.
Detailed Methodology:
-
Sample Preparation:
-
Cell culture supernatants or tissue extracts are collected. Protein concentration is determined to ensure equal loading.
-
Samples are mixed with a non-reducing sample buffer (containing SDS but no boiling or reducing agents to preserve the enzyme's structure).
-
-
Electrophoresis:
-
Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin.
-
Electrophoresis is performed at a low temperature (e.g., 4°C) to prevent protein denaturation.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, the gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
The gel is then incubated in a development buffer containing CaCl2 and ZnCl2 at 37°C for an extended period (e.g., 24-48 hours). During this time, the active MMP-2 digests the gelatin in the gel.
-
-
Staining and Visualization:
-
The gel is stained with Coomassie Brilliant Blue R-250.
-
Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background, indicating enzymatic activity. The intensity of the bands can be quantified using densitometry. To test inhibitors, they can be included in the development buffer to observe a reduction in the clearing.
-
Conclusion
This compound and TIMP-2 represent two distinct strategies for modulating MMP-2 activity. This compound offers a direct and potent synthetic approach to inhibiting MMP-2's catalytic function. In contrast, TIMP-2, as an endogenous protein, presents a more multifaceted regulatory profile, encompassing not only potent inhibition but also a role in enzyme activation and MMP-independent signaling. The choice between utilizing a synthetic inhibitor or leveraging the biological activities of TIMP-2 will depend on the specific research or therapeutic goals, with considerations for selectivity, mechanism of action, and the desired impact on broader cellular processes. This guide provides the foundational data and experimental context to aid in these critical decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selected Matrix Metalloproteinases (MMP-2, MMP-7) and Their Inhibitor (TIMP-2) in Adult and Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TIMP-2 mediated inhibition of angiogenesis: an MMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TIMP-2: an endogenous inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the MMP-dependent and independent functions of tissue inhibitor of metalloproteinase-2 on the invasiveness of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The tumor microenvironment: regulation by MMP-independent effects of tissue inhibitor of metalloproteinases-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Mmp2-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For inhibitors of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in cancer progression and other diseases, a favorable therapeutic index is paramount. This guide provides a comparative assessment of Mmp2-IN-4, placing its known preclinical data in the context of other MMP-2 inhibitors and the broader challenges of targeting this enzyme family.
Executive Summary
This compound is a potent in vitro inhibitor of MMP-2. However, a comprehensive assessment of its therapeutic index is currently hampered by the lack of publicly available in vivo efficacy, pharmacokinetic, and toxicology data. Historical failures of broad-spectrum MMP inhibitors in clinical trials, primarily due to dose-limiting toxicities such as musculoskeletal syndrome, underscore the critical need for a high therapeutic index for any new MMP-targeting therapeutic.[1][2][3] This guide summarizes the available in vitro data for this compound, compares it with other MMP inhibitors, and provides detailed experimental protocols for the key assays required to determine the therapeutic index.
Comparative Efficacy and Selectivity of MMP Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against several MMPs, alongside data for other notable MMP inhibitors. A higher IC50 value indicates lower potency.
| Compound | Target MMPs | IC50 (nM) | Selectivity Profile | Reference |
| This compound | MMP-2 | 266.74 | Selective for MMP-2 over MMP-9 and MMP-12. | [4] |
| MMP-9 | 402.75 | [4] | ||
| MMP-12 | 1237.39 | [4] | ||
| Marimastat (BB-2516) | MMP-1, -2, -7, -9, -14 | 5, 6, 13, 3, 9 | Broad-spectrum | |
| Prinomastat (AG3340) | MMP-2, -3, -9, -13, -14 | - | Broad-spectrum | [5] |
| Tanomastat (BAY 12-9566) | MMP-2, -3, -8, -9, -13 | - | Broad-spectrum | [5] |
| AZD3342 | MMP-8, -9, -12 | 16, 10, 6 | Selective for MMP-8, -9, and -12 | [6] |
| S-3304 | MMP-2, -9 | - | Primarily targets MMP-2 and MMP-9 | [7] |
The Critical Role of the Therapeutic Index for MMP Inhibitors
The development of MMP inhibitors has been challenging, with numerous clinical trial failures attributed to a narrow therapeutic window.[1][3] The most common dose-limiting toxicity is musculoskeletal syndrome (MSS), characterized by arthralgia, myalgia, and tendinitis.[1] This highlights the necessity of developing highly selective inhibitors that spare MMPs involved in normal tissue homeostasis, thereby widening the therapeutic index. The ideal MMP inhibitor would exhibit high potency against the target MMP (e.g., MMP-2 in a specific disease context) while having minimal off-target effects.
Experimental Protocols
In Vitro MMP-2 Inhibition Assay (Fluorogenic Substrate Assay)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against MMP-2.
Principle: A fluorogenic peptide substrate, which is cleaved by active MMP-2, is used. Cleavage separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity. The presence of an inhibitor reduces the rate of fluorescence increase.
Materials:
-
Recombinant human MMP-2 (activated)
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compound (this compound or alternatives)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of activated MMP-2 to each well.
-
Add the different concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of a compound on cancer cells or other relevant cell types.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HT1080, a fibrosarcoma cell line with high MMP-2 expression)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the cytotoxic concentration 50 (CC50).
In Vivo Efficacy and Toxicology Studies (General Protocol for MMP Inhibitors)
As no specific in vivo data for this compound is available, a general protocol for assessing a selective MMP-2 inhibitor in a preclinical cancer model is provided below.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft models.
-
Human cancer cells with high MMP-2 expression (e.g., HT1080, pancreatic, or melanoma cell lines) are injected subcutaneously or orthotopically to establish tumors.[8][9]
Efficacy Study:
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, zymography to assess MMP-2 activity).
-
The primary endpoint is typically tumor growth inhibition.
Toxicology Study (to determine Maximum Tolerated Dose - MTD and No-Observed-Adverse-Effect-Level - NOAEL):
-
Healthy animals are administered escalating doses of the test compound.
-
Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Blood samples are collected for hematology and clinical chemistry analysis.
-
At the end of the study, a full necropsy is performed, and major organs are collected for histopathological examination.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity. The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
Therapeutic Index Calculation: The therapeutic index can be estimated by the ratio of the toxic dose to the effective dose (e.g., LD50/ED50 or MTD/Effective Dose).
Visualizing MMP-2's Role and Therapeutic Assessment
Signaling Pathway of MMP-2 in Cancer Progression
Caption: Role of MMP-2 in cancer cell invasion and proliferation.
Experimental Workflow for Therapeutic Index Assessment
Caption: Experimental workflow for determining the therapeutic index.
Conclusion and Future Directions
This compound shows promise as a selective MMP-2 inhibitor based on in vitro data. However, the absence of in vivo studies makes it impossible to definitively assess its therapeutic index and, consequently, its potential as a clinical candidate. Future research should prioritize in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicology of this compound in relevant animal models. Such data are essential to determine if this compound can overcome the historical challenges that have plagued the development of MMP inhibitors and offer a safe and effective therapeutic option. A thorough understanding of the therapeutic index will be the deciding factor in its progression towards clinical trials.
References
- 1. The importance of estimating the therapeutic index in the development of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of matrix metalloproteinase-2 in the multiple myeloma-bone microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective MMP Inhibition, Using AZD3342, to Reduce Gastrointestinal Toxicity and Enhance Chemoefficacy in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addition of matrix metalloproteinase inhibition to conventional cytotoxic therapy reduces tumor implantation and prolongs survival in a murine model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase (MMP) inhibition selectively decreases type II MMP activity in a murine model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp2-IN-4 in Drug-Resistant Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in effective cancer therapy. Matrix metalloproteinase-2 (MMP2), an enzyme implicated in tumor invasion and metastasis, has also been linked to chemoresistance, making it a compelling target for novel therapeutic strategies. This guide provides a comparative overview of Mmp2-IN-4, a potent MMP2 inhibitor, and other selective inhibitors, in the context of drug-resistant cancer models. While direct efficacy data for this compound in confirmed drug-resistant cancer models is not yet available in published literature, this guide synthesizes existing data on its potency and compares it with other relevant MMP2 inhibitors. Furthermore, it provides detailed experimental protocols for establishing and evaluating inhibitors in drug-resistant cancer models.
Comparative Efficacy of MMP2 Inhibitors
This compound is a potent inhibitor of MMP2, though it also exhibits activity against MMP9 and MMP12. The following table summarizes the available inhibitory concentration (IC50) data for this compound and other selective MMP2 inhibitors. It is important to note that the cellular or in vivo efficacy of these compounds can vary based on the cancer model and experimental conditions.
| Inhibitor | Target(s) | IC50 (nM) | Cancer Model | Reported Efficacy |
| This compound | MMP2, MMP9, MMP12 | MMP2: 266.74MMP9: 402.75MMP12: 1237.39 | Not specified in available literature | Efficacy data in cancer models not yet published. |
| ARP100 | MMP2 | Not specified | Retinoblastoma cell lines (Y79 and Weri-1) | Significantly reduced cell viability and migration.[1] |
| AG-L-66085 | MMP9 (often studied alongside MMP2 inhibition) | Not specified | Retinoblastoma cell line (Y79) | Diminished angiogenic response.[1] |
| ML104 (Bone-seeking MMP-2 inhibitor) | MMP2 | Not specified | Multiple myeloma (in vivo) | Decreased tumor burden and protected against cancer-induced osteolysis.[2] |
| Selective MMP-2/MMP-9 inhibitor | MMP2/MMP9 | Not specified | Ovarian cancer cells | Enhanced chemosensitivity and induced pro-apoptotic function when combined with other agents.[3] |
Experimental Protocols
To rigorously assess the efficacy of MMP2 inhibitors like this compound in drug-resistant cancer, specific experimental models and assays are required.
Establishment of Drug-Resistant Cancer Cell Lines
This protocol describes a common method for generating drug-resistant cancer cell lines through continuous exposure to a chemotherapeutic agent.
Materials:
-
Parental cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the IC50 of the parental cell line: Culture the parental cells and expose them to a range of concentrations of the chosen chemotherapeutic agent for a defined period (e.g., 48-72 hours). Measure cell viability to determine the half-maximal inhibitory concentration (IC50).
-
Initial drug exposure: Culture the parental cells in a medium containing the chemotherapeutic agent at a concentration below the IC50 (e.g., IC20).
-
Stepwise dose escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of the chemotherapeutic agent in the culture medium. This process is typically carried out over several months.
-
Monitoring and maintenance: Regularly monitor the cells for signs of resistance, such as increased proliferation rate and morphological changes. Maintain the resistant cell line in a medium containing a maintenance dose of the chemotherapeutic agent to ensure the stability of the resistant phenotype.
-
Confirmation of resistance: Periodically determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the establishment of a drug-resistant model.
Evaluation of MMP2 Inhibitor Efficacy in Drug-Resistant Cancer Cells
This protocol outlines key in vitro assays to determine the efficacy of an MMP2 inhibitor in a developed drug-resistant cancer cell line.
Materials:
-
Drug-resistant cancer cell line and its parental counterpart
-
MMP2 inhibitor (e.g., this compound)
-
Cell culture medium
-
Reagents for cell viability, migration, and invasion assays
-
Gelatin zymography reagents
Procedure:
-
Cell Viability Assay:
-
Seed both parental and drug-resistant cells in 96-well plates.
-
Treat the cells with a range of concentrations of the MMP2 inhibitor, alone and in combination with the chemotherapeutic agent used to induce resistance.
-
After a suitable incubation period (e.g., 48-72 hours), assess cell viability using an appropriate assay. This will determine if the inhibitor can overcome drug resistance and reduce cell survival.
-
-
Gelatin Zymography:
-
Culture parental and drug-resistant cells and collect the conditioned media.
-
Perform gelatin zymography to detect the activity of secreted MMP2 and MMP9. This assay will confirm the expression and activity of the target enzyme in the cell models.
-
Treat cells with the MMP2 inhibitor and analyze the conditioned media to confirm target engagement and inhibition of MMP2 activity.
-
-
Cell Migration and Invasion Assays:
-
Wound Healing Assay: Create a "scratch" in a confluent monolayer of cells and monitor the rate of wound closure in the presence and absence of the MMP2 inhibitor.
-
Transwell Invasion Assay: Seed cells in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. Quantify the number of cells that invade through the Matrigel and migrate to the lower chamber with and without the inhibitor. These assays will assess the inhibitor's ability to block the metastatic potential of the drug-resistant cells.
-
Visualizing Key Pathways and Processes
MMP2 Signaling in Cancer Progression and Chemoresistance
MMP2 is involved in a complex signaling network that promotes cancer cell invasion, metastasis, and contributes to therapeutic resistance. Key upstream regulators include growth factors and cytokines that activate signaling cascades like the MAPK/ERK and PI3K/Akt pathways, leading to the transcription of the MMP2 gene. Once activated, MMP2 degrades components of the extracellular matrix (ECM), facilitating cell migration. Furthermore, MMP2 can influence chemoresistance by promoting epithelial-mesenchymal transition (EMT) and activating survival pathways.[3][4]
Caption: MMP2 signaling cascade in cancer.
Experimental Workflow for Evaluating MMP2 Inhibitor Efficacy
The following diagram illustrates a typical workflow for assessing the potential of an MMP2 inhibitor in the context of drug-resistant cancer.
Caption: Evaluating an MMP2 inhibitor.
References
- 1. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of matrix metalloproteinase-2 in the multiple myeloma-bone microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
Safety Operating Guide
Navigating the Safe Disposal of Mmp2-IN-4: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical aspect of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for Mmp2-IN-4, a matrix metalloproteinase-2 (MMP-2) inhibitor. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Disposal Protocol
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to its disposal is mandatory. The following procedures are based on general best practices for the disposal of chemical waste in a laboratory setting.[1][2][3]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: Do not mix this compound with other chemical waste unless compatibility is confirmed. It should be collected in a dedicated, clearly labeled, and leak-proof container.[1][2] The container must be compatible with the chemical properties of the inhibitor.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.[2]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2] Secondary containment should be used to prevent spills.[1]
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound. They will provide information on the appropriate waste stream and arrange for professional disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in regular trash.[4]
-
Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After decontamination, the container can be disposed of according to institutional guidelines.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides illustrative quantitative information that is typically found in a Safety Data Sheet for similar laboratory chemicals. This information is crucial for risk assessment and proper handling.
| Parameter | Value | Reference |
| LD50 (Oral) | Data not available | N/A |
| LC50 (Inhalation) | Data not available | N/A |
| Permissible Exposure Limit (PEL) | Data not available | N/A |
| Storage Temperature | -20°C (as recommended for many inhibitors) | General practice |
| Solubility | Data not available | N/A |
MMP-2 Signaling Pathways
Matrix metalloproteinase-2 (MMP-2) is a key enzyme involved in the degradation of the extracellular matrix and plays a significant role in various cellular processes.[5] Its activity is regulated by complex signaling pathways. Understanding these pathways is crucial for researchers working with MMP-2 inhibitors.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines a typical experimental workflow for determining the inhibitory activity of a compound like this compound on its target enzyme, MMP-2.[6][7]
By adhering to these safety and disposal protocols, and with a clear understanding of the biochemical context of MMP-2 inhibition, researchers can ensure a safe and productive laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific chemical disposal requirements.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. vumc.org [vumc.org]
- 5. mdpi.com [mdpi.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Mmp2-IN-4
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of Mmp2-IN-4.
This document provides immediate and essential safety and logistical information for the handling of this compound, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling similar laboratory chemicals and publicly available information on this compound and related compounds. It is imperative to supplement this guide with a thorough review of the official Safety Data Sheet provided by the manufacturer upon acquisition of the compound and to adhere to all institutional and regulatory safety protocols.
Personal Protective Equipment (PPE) and Safe Handling
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment should be considered standard practice:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. It is recommended to double-glove for added protection. Gloves should be inspected before use and changed immediately if contaminated or compromised.
-
Body Protection: A laboratory coat must be worn and fully fastened to protect skin and clothing.
-
Respiratory Protection: While general laboratory ventilation is typically sufficient, a respirator may be necessary if there is a risk of aerosolization or if working with the compound as a powder outside of a certified chemical fume hood.
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions. Avoid inhalation of dust or aerosols. Prevent contact with skin and eyes. After handling, wash hands thoroughly with soap and water.
Operational Plan: From Receipt to Experimentation
A systematic workflow is critical for the safe and effective use of this compound in a research setting.
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Stock solutions and any diluted solutions containing the compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Solvents used to rinse glassware that contained this compound.
Collect all this compound waste in a clearly labeled, leak-proof hazardous waste container. The container should be kept closed when not in use. Follow all institutional and local environmental regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Compound | Target(s) | IC50 / Ki |
| This compound | MMP-2 | IC50: 266.74 nM[1] |
| MMP-9 | IC50: 402.75 nM[1] | |
| MMP-12 | IC50: 1237.39 nM[1] | |
| MMP-2/MMP-9 Inhibitor IV | MMP-2 | Ki: 13.9 nM |
| MMP-9 | Ki: 600 nM |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on its function as an MMP-2 inhibitor, it would typically be used in the following types of assays:
In Vitro MMP-2 Activity Assay:
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving the solid compound in a suitable solvent, such as DMSO, to a known concentration.
-
Prepare a reaction buffer, typically containing Tris-HCl, CaCl2, and ZnCl2 at a physiological pH.
-
Prepare a solution of active MMP-2 enzyme and a fluorogenic MMP-2 substrate.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer.
-
Add varying concentrations of the this compound solution to the wells.
-
Add the MMP-2 enzyme solution to all wells and incubate for a specified time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP-2 substrate.
-
Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the MMP-2 activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Invasion Assay (e.g., Transwell Assay):
-
Cell Culture:
-
Culture a cancer cell line known to express MMP-2 in appropriate media.
-
-
Assay Setup:
-
Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Seed the cancer cells in the upper chamber in serum-free media.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treat the cells with varying concentrations of this compound in the upper chamber.
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
-
Analysis:
-
Remove the non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the insert.
-
Count the number of invading cells under a microscope.
-
-
Data Interpretation:
-
Compare the number of invading cells in the treated groups to the untreated control to determine the effect of this compound on cell invasion.
-
Disclaimer: The information provided in this document is intended for guidance and is based on general laboratory safety principles and limited available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. Always consult the specific SDS for this compound before handling the compound and adhere to all safety protocols established by your institution.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
